Δ5-Avenasterol-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₉H₄₄D₄O |
|---|---|
Molecular Weight |
416.72 |
Synonyms |
(3β)-Stigmasta-5,24(28)-dien-3-ol-d4; Stigmasta-5,24(28)-dien-3β-ol-d4; 24(28)-Ethylidenecholest-5-en-3β-ol-d4; 24-Ethylcholesta-5,24(28)-dien-3β-ol-d4; 24-Ethylidenecholest-5-en-3β-ol-d4; 24-Ethylidenecholesterol-d4; Stigmasta-5,24(28)-dien-3-ol-d4; |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Δ5-Avenasterol-d4 in Modern Analytical Research: A Technical Overview
For Immediate Release
In the intricate world of analytical chemistry and drug development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards has become a cornerstone of quantitative analysis, particularly in mass spectrometry. Among these, Δ5-Avenasterol-d4 , a deuterated form of the naturally occurring phytosterol Δ5-Avenasterol, serves as a critical tool for researchers and scientists. This technical guide provides an in-depth exploration of the application of this compound in research, focusing on its role as an internal standard in quantitative analytical methodologies.
Core Application: An Internal Standard for Isotope Dilution Mass Spectrometry
The primary and most vital application of this compound in a research setting is as an internal standard for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for high-accuracy quantitative analysis. By introducing a known quantity of the deuterated standard into a sample, analysts can correct for the loss of the target analyte during sample preparation and instrumental analysis. The chemically identical nature of this compound to its non-labeled counterpart ensures that it behaves similarly during extraction, derivatization, and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer.
This methodology is widely applied in the quantification of phytosterols, including the native Δ5-Avenasterol, in a variety of complex matrices such as edible oils, food products, and biological samples. Accurate measurement of phytosterols is crucial in food science for quality control and nutritional labeling, as well as in clinical research to understand their physiological effects.
An In-depth Technical Guide to Δ5-Avenasterol-d4: Chemical Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Δ5-Avenasterol-d4, a deuterated form of the naturally occurring phytosterol, Δ5-Avenasterol. This document details its chemical structure and properties, offers plausible experimental protocols for its synthesis and analysis, and discusses its potential applications in research and development. The inclusion of deuterated analogs of bioactive compounds like Δ5-Avenasterol is critical for a variety of studies, including metabolic profiling, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry assays.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Δ5-Avenasterol, with four deuterium atoms incorporated into its structure. Based on the available data from commercial suppliers, the deuteration is located on the terminal ethylidene group of the sterol side chain.
Table 1: Chemical Identifiers and Properties of Δ5-Avenasterol and this compound
| Property | Δ5-Avenasterol | This compound |
| Synonyms | (3β)-Stigmasta-5,24(28)-dien-3-ol, 24-Ethylidenecholesterol | (3beta)-Stigmasta-5,24(28)-dien-3-ol-d4 |
| Molecular Formula | C₂₉H₄₈O | C₂₉D₄H₄₄O |
| Molecular Weight | 412.7 g/mol | 416.72 g/mol |
| Exact Mass | 412.3705 Da | 416.3956 Da |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6,7,7,7-tetradeuterio-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| InChI Key | OSELKOCHBMDKEJ-WGMIZEQOSA-N | OSELKOCHBMDKEJ-YCDPVGMMSA-N |
| CAS Number | 18472-36-1 | Not available |
Table 2: Physical and Chemical Properties of Δ5-Avenasterol
| Property | Value |
| Physical State | Solid |
| Solubility | Chloroform: slightly soluble; Ethyl Acetate: slightly soluble |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
| Purity (for non-deuterated) | ≥95% (mixture of isomers) |
Experimental Protocols
While a specific, published protocol for the synthesis of this compound is not available, a plausible synthetic route can be conceptualized based on established methods for the deuteration of organic molecules, particularly those with terminal double bonds. The following represents a generalized workflow.
Plausible Synthesis Workflow
The synthesis of this compound would likely involve the introduction of deuterium at the ethylidene moiety of a suitable precursor. A potential strategy could be a Wittig reaction using a deuterated phosphonium ylide.
Analytical Protocol: Mass Spectrometry
For the analysis of this compound, particularly in biological matrices, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. The following is a representative protocol.
1. Sample Preparation (from biological matrix):
-
Lipid Extraction: A modified Bligh-Dyer extraction using a chloroform/methanol mixture.
-
Solid-Phase Extraction (SPE): Cleanup of the lipid extract using a silica SPE column to isolate the sterol fraction.
2. LC-MS/MS Analysis:
-
Chromatography: Reverse-phase HPLC with a C18 column.
-
Mobile Phase: A gradient of methanol and water with an ammonium acetate additive.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The expected mass transition for this compound would be from the parent ion [M+H]⁺ (m/z 417.4) to a characteristic fragment ion.
Expected Experimental Data
As of the date of this document, publically available NMR and mass spectra for this compound are scarce. However, based on the known fragmentation patterns of sterols and the principles of NMR spectroscopy, the expected data can be predicted.
Mass Spectrometry: In an ESI-MS experiment, this compound is expected to show a protonated molecule [M+H]⁺ at m/z 417.4. The fragmentation pattern in MS/MS would be similar to that of the non-deuterated compound, with key fragments showing a +4 Da shift if they retain the deuterated side chain.
NMR Spectroscopy:
-
¹H NMR: The proton signals corresponding to the terminal methyl and methylene groups of the ethylidene side chain in Δ5-Avenasterol would be absent in the ¹H NMR spectrum of this compound.
-
¹³C NMR: The carbon signals for the deuterated methyl and methylene groups would be observed as multiplets due to C-D coupling and would be shifted slightly upfield compared to the non-deuterated compound.
-
²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterium atoms on the ethylidene group.
Biological Activity and Research Applications
The biological activities of Δ5-Avenasterol have been reported, including antioxidant and anti-inflammatory properties.[1] It is a naturally occurring phytosterol found in various plant oils.[1]
The primary application of this compound in research is as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological samples. Its use can significantly improve the reliability and precision of analytical methods.
Potential Research Applications:
-
Metabolic Studies: Tracing the metabolic fate of Δ5-Avenasterol in vivo and in vitro.
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Δ5-Avenasterol.
-
Quantitative Bioanalysis: Serving as a heavy-labeled internal standard in LC-MS-based quantification of phytosterols in various matrices.
Conclusion
This compound is a valuable tool for researchers in the fields of lipidomics, drug metabolism, and nutritional science. While detailed experimental data and specific synthesis protocols are not widely published, this guide provides a foundational understanding of its properties and a framework for its use in experimental settings. The continued development and characterization of such isotopically labeled standards are crucial for advancing our understanding of the biological roles of phytosterols and other natural products.
References
A Technical Guide to the Synthesis and Purification of Deuterated Δ5-Avenasterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic route for deuterated Δ5-Avenasterol, a molecule of interest for its potential pharmacological activities. The document details a multi-step chemical synthesis starting from the readily available plant sterol, stigmasterol. It further outlines methods for the purification of the target compound and the introduction of a deuterium label for use in metabolic and mechanistic studies.
Synthetic Strategy Overview
The synthesis of Δ5-Avenasterol from stigmasterol involves two key transformations of the side chain:
-
Oxidative Cleavage: The Δ22 double bond in the side chain of stigmasterol is cleaved to yield a C22-aldehyde.
-
Wittig Reaction: The C22-aldehyde is then reacted with a phosphorus ylide (Wittig reagent) to introduce the characteristic ethylidene group at the C24 position.
Deuterium can be incorporated into the molecule through the use of a deuterated Wittig reagent.
Experimental Protocols
Synthesis of 3β-Acetoxy-5-etienic acid aldehyde (Stigmasterol C22-aldehyde)
The initial step involves the protection of the hydroxyl group at C3 of stigmasterol, followed by oxidative cleavage of the side chain.
Protocol:
-
Acetylation of Stigmasterol: Stigmasterol is acetylated using acetic anhydride in pyridine to protect the 3β-hydroxyl group, yielding stigmasterol acetate.
-
Ozonolysis: A solution of stigmasterol acetate in a suitable solvent (e.g., dichloromethane:methanol) is cooled to -78°C. Ozone gas is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
Reductive Work-up: The reaction mixture is purged with nitrogen or oxygen to remove excess ozone. A reducing agent, such as zinc dust in acetic acid or dimethyl sulfide, is then added to quench the ozonide and yield the C22-aldehyde, 3β-acetoxy-5-etienic acid aldehyde.
-
Purification: The crude aldehyde is purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | Stigmasterol |
| Key Reagents | Acetic anhydride, Pyridine, Ozone, Zinc dust/Dimethyl sulfide |
| Typical Solvent | Dichloromethane, Methanol |
| Reaction Temperature | -78°C (Ozonolysis) |
| Typical Yield | 70-80% |
Synthesis of Deuterated Ethyltriphenylphosphonium Bromide
To introduce a deuterium label, a deuterated Wittig reagent is prepared.
Protocol:
-
Synthesis of Deuterated Ethyl Bromide: Commercially available deuterated ethanol (ethanol-d6) is reacted with phosphorus tribromide to produce deuterated ethyl bromide (bromoethane-d5).
-
Formation of the Phosphonium Salt: Deuterated ethyl bromide is reacted with triphenylphosphine in a suitable solvent, such as toluene or acetonitrile, under reflux to yield deuterated ethyltriphenylphosphonium bromide.
| Parameter | Value |
| Starting Material | Ethanol-d6, Triphenylphosphine |
| Key Reagents | Phosphorus tribromide |
| Typical Solvent | Toluene or Acetonitrile |
| Reaction Condition | Reflux |
| Typical Yield | >90% |
Synthesis of Deuterated Δ5-Avenasterol via Wittig Reaction
The final step in the synthesis of the carbon skeleton is the Wittig reaction.
Protocol:
-
Ylide Formation: The deuterated ethyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium or sodium hydride, is added to deprotonate the phosphonium salt and form the corresponding ylide.
-
Reaction with Aldehyde: The C22-aldehyde (3β-acetoxy-5-etienic acid aldehyde) is dissolved in anhydrous THF and added dropwise to the ylide solution at low temperature (e.g., -78°C to 0°C).
-
Work-up and Deprotection: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The crude product, deuterated 3β-acetoxy-Δ5-avenasterol, is extracted with an organic solvent. The acetate protecting group is then removed by hydrolysis with a base, such as potassium hydroxide in methanol, to yield deuterated Δ5-Avenasterol.
| Parameter | Value |
| Starting Materials | 3β-Acetoxy-5-etienic acid aldehyde, Deuterated ethyltriphenylphosphonium bromide |
| Key Reagents | n-Butyllithium or Sodium Hydride, Potassium hydroxide |
| Typical Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78°C to room temperature |
| Typical Yield | 50-70% (for the Wittig reaction and deprotection) |
Purification of Deuterated Δ5-Avenasterol
The crude product from the synthesis will contain a mixture of the desired Δ5-Avenasterol, unreacted starting materials, and byproducts, including the (E)- and (Z)-isomers of the ethylidene side chain.
Argentation Chromatography
Silver nitrate-impregnated silica gel chromatography is a powerful technique for separating compounds based on the degree and geometry of unsaturation. The silver ions form reversible complexes with the π-electrons of the double bonds, leading to differential retention. This method is particularly effective for separating the (E) and (Z) isomers of Δ5-Avenasterol.
Protocol:
-
Preparation of the Stationary Phase: Silica gel is impregnated with a solution of silver nitrate (typically 10-20% by weight) in water or a suitable organic solvent. The solvent is then removed under vacuum.
-
Column Chromatography: The crude Δ5-Avenasterol mixture is loaded onto a column packed with the silver nitrate-impregnated silica gel.
-
Elution: A non-polar solvent system, such as hexane with a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate, is used for elution. The isomers will elute at different rates, allowing for their separation.
Recrystallization
Recrystallization is used as a final purification step to obtain highly pure deuterated Δ5-Avenasterol.
Protocol:
-
Solvent Selection: A suitable solvent system is one in which Δ5-Avenasterol is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for sterols include ethanol/water, methanol/water, or acetone/hexane.
-
Dissolution: The partially purified Δ5-Avenasterol is dissolved in a minimal amount of the hot solvent.
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analytical Characterization
The identity and purity of the synthesized deuterated Δ5-Avenasterol should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the steroidal backbone and the ethylidene side chain. The integration of the signals will be consistent with the deuteration pattern. |
| ¹³C NMR | The carbon NMR spectrum will confirm the carbon framework of the molecule. |
| Mass Spectrometry | High-resolution mass spectrometry will confirm the molecular weight of the deuterated compound, and the fragmentation pattern will be consistent with the sterol structure. The mass shift due to deuterium incorporation will be evident. |
| Purity (by HPLC/GC) | Chromatographic analysis will determine the purity of the final product, including the isomeric purity. |
Signaling Pathways and Biological Activity of Δ5-Avenasterol
Δ5-Avenasterol, like other phytosterols, is known to possess biological activities, including anti-inflammatory and cholesterol-lowering effects. These effects are mediated through its interaction with various cellular signaling pathways.
Anti-Inflammatory Pathway
Δ5-Avenasterol can exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Anti-inflammatory action of Δ5-Avenasterol via NF-κB pathway.
Lipid Metabolism Regulation
Phytosterols can influence lipid metabolism by interacting with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).
Regulation of lipid metabolism by Δ5-Avenasterol.
Conclusion
This technical guide provides a framework for the synthesis and purification of deuterated Δ5-Avenasterol. The proposed synthetic route is based on well-established chemical reactions in steroid chemistry. The purification methods described are robust and suitable for obtaining a high-purity product for research and development purposes. The elucidation of its interactions with key signaling pathways underscores its potential as a valuable molecule for further investigation in drug discovery.
A Technical Guide to the Natural Abundance and Analysis of Δ5-Avenasterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Δ5-Avenasterol, a significant phytosterol found in various plant-based sources. While specific data on the natural isotopic abundance of Δ5-Avenasterol is not extensively documented in publicly available literature, this guide outlines the theoretical basis for its isotopic distribution, presents quantitative data on its abundance in natural sources, details experimental protocols for its analysis, and illustrates its biosynthetic pathway.
Introduction to Δ5-Avenasterol
Δ5-Avenasterol, a C29 phytosterol, is a structural analog of cholesterol found predominantly in plant-based oils and seeds.[1] It is recognized for its potential health benefits, including cholesterol-lowering and anti-inflammatory properties, making it a compound of interest in nutritional and pharmaceutical research.[1] Its chemical formula is C₂₉H₄₈O.
Natural Isotopic Abundance
The natural isotopic abundance of a molecule is determined by the natural abundances of its constituent elements' stable isotopes. For Δ5-Avenasterol (C₂₉H₄₈O), the isotopic distribution in a mass spectrum would be primarily influenced by the natural abundances of ¹³C, ²H, and ¹⁷O/¹⁸O.
Theoretical Isotopic Distribution:
The theoretical relative abundance of the isotopologues can be calculated based on the natural abundance of the heavy isotopes:
-
¹³C: ~1.1%
-
²H (Deuterium): ~0.015%
-
¹⁷O: ~0.038%
-
¹⁸O: ~0.205%
The mass spectrum of unenriched Δ5-Avenasterol will exhibit a prominent molecular ion peak (M) corresponding to the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁶O). This will be followed by smaller peaks representing isotopologues with one or more heavy isotopes (M+1, M+2, etc.). The M+1 peak will be primarily due to the presence of a single ¹³C atom, with minor contributions from ²H and ¹⁷O. The M+2 peak will arise from molecules containing two ¹³C atoms, one ¹³C and one ²H, or a single ¹⁸O atom, among other less probable combinations.
Due to the significantly higher abundance of ¹³C compared to other heavy isotopes, the intensity of the M+1 peak is largely dictated by the number of carbon atoms in the molecule.
Quantitative Data: Abundance of Δ5-Avenasterol in Natural Sources
While isotopic abundance data is scarce, the concentration of Δ5-Avenasterol has been quantified in various natural sources. The following table summarizes representative data.
| Natural Source | Concentration of Δ5-Avenasterol | Reference |
| Oat (Avena sativa) | Specific sterol species | [2] |
| Corn Oil | Present | |
| Peanut Oil | Present | |
| Sunflower Oil | Present | |
| Spinach (Spinacia oleracea) | Contains spinasterol and Δ5-avenasterol | [2] |
Note: The concentrations can vary significantly based on the plant variety, growing conditions, and extraction methods.
Experimental Protocols for Analysis
The quantitative analysis of Δ5-Avenasterol and other phytosterols from complex matrices like vegetable oils typically involves extraction, saponification, and chromatographic separation coupled with mass spectrometric detection.
A. Sample Preparation and Extraction
-
Saponification: Weigh approximately 2.0 g of the oil sample into a flask. Add 50 mL of 20% potassium hydroxide (KOH) in ethanol. Heat the mixture at 70°C for 60 minutes with occasional shaking to hydrolyze the steryl esters.[3]
-
Extraction: After cooling to room temperature, transfer the saponified mixture to a separatory funnel. Perform a liquid-liquid extraction twice with 60 mL of toluene to isolate the unsaponifiable matter containing the free sterols.[3]
-
Evaporation: Combine the organic layers and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., 45°C).[4]
B. Derivatization
To enhance volatility for gas chromatography, the extracted sterols are derivatized to their trimethylsilyl (TMS) ethers.
-
Dissolve the dried extract in a suitable solvent (e.g., pyridine).
-
Add a silylating agent, such as a 1:1 mixture of pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for approximately 1 hour to ensure complete derivatization.[5]
C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used.[3][4]
-
Injector: Use a splitless injection of 1-2 µL of the derivatized sample at an injector temperature of 250-300°C.[3][5]
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[3]
-
Oven Temperature Program: An initial temperature of 50°C held for 1 minute, then ramped at 40°C/min to 280°C and held for 20 minutes. This program should be optimized based on the specific instrument and column.[3]
-
-
Mass Spectrometer (MS) Conditions:
D. Quantification
Quantification is achieved by creating a calibration curve with a certified standard of Δ5-Avenasterol. An internal standard, such as 5α-cholestane, should be added to the sample prior to extraction to correct for variations in extraction efficiency and injection volume.
Biosynthesis of Δ5-Avenasterol
Δ5-Avenasterol is synthesized in plants via the isoprenoid pathway. The following diagrams illustrate the key steps in the biosynthesis of plant sterols, leading to Δ5-Avenasterol.
A. Mevalonate Pathway and Isoprenoid Synthesis
Caption: Overview of the Mevalonate pathway leading to Squalene.
B. Post-Squalene Pathway to Plant Sterols
Caption: Key steps in the biosynthesis of Δ5-Avenasterol from Squalene.[6]
This guide provides a foundational understanding of Δ5-Avenasterol for research and development purposes. Further investigation into the precise isotopic abundance of this molecule would require dedicated analysis using high-resolution mass spectrometry.
References
The Biological Role and Metabolism of Avenasterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avenasterol, a phytosterol predominantly found in oats (Avena sativa) and other plant sources, is a subject of growing interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of avenasterol's biological roles, its metabolic pathways in plants and humans, and detailed experimental protocols for its extraction and quantification. The document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this bioactive compound.
Introduction
Avenasterol is a C29 phytosterol that exists in two main isomeric forms: Δ5-avenasterol (stigmasta-5,24(28)-dien-3β-ol) and Δ7-avenasterol (stigmasta-7,24(28)-dien-3β-ol). Like other phytosterols, it is a structural component of plant cell membranes, modulating their fluidity and permeability. Beyond its structural role, avenasterol exhibits a range of biological activities, including cholesterol-lowering, anti-inflammatory, and antioxidant effects. This guide delves into the molecular mechanisms underlying these functions and the metabolic pathways that govern its synthesis and degradation.
Biological Roles of Avenasterol
The biological activities of avenasterol are multifaceted, impacting key physiological processes relevant to human health and disease.
Cholesterol Metabolism
Phytosterols, including avenasterol, are well-documented for their ability to lower serum cholesterol levels.[1] The primary mechanism involves the inhibition of intestinal cholesterol absorption. Phytosterols, being structurally similar to cholesterol, compete for incorporation into micelles in the intestinal lumen. This competition reduces the amount of cholesterol available for absorption by enterocytes.[2] Diets rich in phytosterols can lead to a reduction in cholesterol absorption by up to 35-40% at daily intakes of 1500-2000 mg, resulting in a decrease in LDL cholesterol by an average of 9% to 12.5%.[1][2] While these figures represent the effect of total phytosterols, the specific contribution of avenasterol to this effect is an area of ongoing research.
Anti-inflammatory Properties
Avenasterol is thought to possess anti-inflammatory properties, a characteristic attributed to many phytosterols. The proposed mechanism involves the inhibition of pro-inflammatory enzymes and signaling pathways. While specific IC50 values for avenasterol's inhibition of cyclooxygenase (COX-1 and COX-2) enzymes are not yet well-documented in publicly available literature, the general anti-inflammatory effects of phytosterols are recognized. One potential mechanism is the modulation of the NF-κB signaling pathway, a key regulator of inflammation. Extracts from plants containing various phytochemicals have been shown to inhibit NF-κB activation, although direct evidence for avenasterol is still emerging.[3]
Antioxidant Activity
The presence of a double bond in the side chain of avenasterol is believed to contribute to its antioxidant properties. It can act as a radical scavenger, protecting cells from damage induced by reactive oxygen species (ROS). This antioxidant capacity is particularly relevant in the context of food preservation and in mitigating oxidative stress-related pathologies.
Metabolism of Avenasterol
Biosynthesis in Plants
The biosynthesis of avenasterol is integrated into the broader phytosterol metabolic pathway, which originates from the cyclization of 2,3-oxidosqualene.
-
Cycloartenol Synthase (CAS): Initiates the phytosterol pathway by converting 2,3-oxidosqualene to cycloartenol.
-
Sterol Methyltransferases (SMT1 and SMT2): These enzymes are responsible for the C24-alkylation of the sterol side chain, a critical step in the formation of C29 sterols like avenasterol. SMT1 catalyzes the first methylation step, while SMT2 is involved in the second.[4]
-
Δ7-Sterol C5(6)-Desaturase: This enzyme introduces a double bond at the C5 position of the sterol ring, a key step in the conversion of Δ7-sterols to Δ5,7-sterols, which are precursors to Δ5-sterols.[5][6] This enzyme has been shown to act on avenasterol in plants.[5][7]
The following diagram illustrates the general phytosterol biosynthesis pathway, highlighting the likely position of avenasterol synthesis.
Metabolism in Humans
The metabolic fate of avenasterol in humans is not as well understood as that of cholesterol. Phytosterols, in general, are poorly absorbed by the intestine. The small fraction that is absorbed is rapidly excreted back into the intestinal lumen by the ATP-binding cassette transporters ABCG5 and ABCG8. It is hypothesized that absorbed avenasterol may undergo oxidation to form oxysterols, which could then interact with nuclear receptors.
Signaling Pathways
While direct evidence for avenasterol as a signaling molecule is limited, its potential metabolites, oxysterols, are known to be ligands for nuclear receptors, particularly the Liver X Receptors (LXRα and LXRβ). Activation of LXRs plays a crucial role in the regulation of cholesterol homeostasis, inflammation, and fatty acid metabolism. The binding of oxysterols to LXR leads to the transcriptional activation of target genes involved in reverse cholesterol transport.
The following diagram illustrates a hypothetical signaling pathway for avenasterol metabolites.
Quantitative Data
The concentration of avenasterol varies significantly among different plant sources and even between cultivars of the same species.
| Plant Source | Cultivar/Variety | Avenasterol Content (mg/100g) | Reference |
| Oat (Avena sativa) Straw | Karen (Winter) | Steroids: 16.6% of lipophilic extract | [8] |
| Oat (Avena sativa) Straw | Karen (Spring) | Steroids: 24.0% of lipophilic extract | [8] |
| Oat (Avena sativa) Straw | Isaura (Winter) | Steroids: 20.1% of lipophilic extract | [8] |
| Oat (Avena sativa) Straw | Isaura (Spring) | Steroids: 22.3% of lipophilic extract | [8] |
| Oat (Avena sativa) Grain | Various | 25 to 407 mg/kg (total avenanthramides) | [9] |
| Oat (Avena sativa) Leaves | Pokrovsky | Δ5-avenasterol and Δ7-avenasterol present | [10] |
Note: Data on avenasterol content can be presented in various units and as a percentage of total sterols or lipophilic extracts. Direct comparisons should be made with caution.
Experimental Protocols
Extraction of Avenasterol from Oats (Avena sativa)
This protocol describes a general procedure for the extraction of avenasterol from oat flour, incorporating saponification to release esterified sterols.
Materials:
-
Oat flour
-
Ethanol (95%)
-
Potassium hydroxide (KOH)
-
n-Hexane
-
Deionized water
-
Rotary evaporator
-
Centrifuge
-
Glassware
Procedure:
-
Sample Preparation: Weigh approximately 5 g of finely ground oat flour into a 250 mL round-bottom flask.
-
Saponification:
-
Add 50 mL of 95% ethanol containing 2 M KOH to the flask.
-
Reflux the mixture at 80°C for 1 hour with constant stirring. This step hydrolyzes the steryl esters, releasing free sterols.
-
-
Extraction:
-
After cooling the mixture to room temperature, add 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the unsaponifiable fraction three times with 50 mL of n-hexane each time.
-
Combine the n-hexane fractions.
-
-
Washing: Wash the combined hexane extract with 50 mL of deionized water to remove any remaining soap.
-
Drying and Concentration:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Filter the extract and evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
-
Storage: The resulting crude phytosterol extract can be stored at -20°C under nitrogen until further analysis.
The following diagram outlines the workflow for this extraction protocol.
Quantitative Analysis of Avenasterol by GC-MS
This protocol provides a general method for the quantification of avenasterol in a plant extract using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Materials:
-
Crude phytosterol extract
-
Internal standard (e.g., 5α-cholestane or epicoprostanol)
-
Silylating agent (e.g., BSTFA + 1% TMCS or MSTFA)
-
Pyridine (anhydrous)
-
n-Hexane (GC grade)
-
GC-MS system with a capillary column (e.g., DB-5MS, HP-5MS)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the crude phytosterol extract in a known volume of anhydrous pyridine.
-
Add a known amount of the internal standard.
-
-
Derivatization (Silylation):
-
Add an excess of the silylating agent to the sample solution.
-
Heat the mixture at 70°C for 30 minutes to convert the hydroxyl group of the sterols into trimethylsilyl (TMS) ethers. This increases their volatility and thermal stability for GC analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 180°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 20 min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 600
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of the TMS-derivatized avenasterol and the internal standard.
-
-
-
Quantification:
-
Identify the avenasterol peak based on its retention time and mass spectrum compared to a pure standard.
-
Calculate the concentration of avenasterol in the original sample based on the peak area ratio of avenasterol to the internal standard and a calibration curve prepared with known concentrations of avenasterol standard.
-
Conclusion
Avenasterol is a promising bioactive phytosterol with demonstrated health benefits, particularly in the realm of cholesterol management and potentially in inflammation and oxidative stress mitigation. This guide has provided a comprehensive overview of its biological roles and metabolism, alongside practical experimental protocols. Further research is warranted to fully elucidate the specific molecular mechanisms of avenasterol's action, its complete metabolic fate in humans, and to establish its therapeutic efficacy through clinical trials. The methodologies and data presented herein are intended to facilitate these future investigations and support the development of novel functional foods and pharmaceuticals.
References
- 1. Phytosterols, Cholesterol Control, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the expression and activity of cyclooxygenase-2 by chicory extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Phytosterol Biosynthesis by Azasterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENZYME - 1.14.19.20 Delta(7)-sterol 5(6)-desaturase [enzyme.expasy.org]
- 6. Plant sterol biosynthesis: identification and characterization of higher plant delta 7-sterol C5(6)-desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C-5 sterol desaturase - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Avenanthramides: Unique Bioactive Substances of Oat Grain in the Context of Cultivar, Cropping System, Weather Conditions and Other Grain Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Guide: Physical and Chemical Properties of Δ5-Avenasterol-d4 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Δ5-Avenasterol-d4 powder, a deuterated analog of the naturally occurring phytosterol Δ5-Avenasterol. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.
Core Physical and Chemical Properties
This compound is a stable isotope-labeled form of Δ5-Avenasterol, where four hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in tracer studies and as an internal standard in mass spectrometry-based quantification. The physical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart.
Table 1: Physical and Chemical Properties of this compound and Δ5-Avenasterol
| Property | This compound | Δ5-Avenasterol | Source |
| Appearance | White to off-white powder/solid | White to off-white powder/solid | |
| Molecular Formula | C₂₉D₄H₄₄O | C₂₉H₄₈O | [1][2] |
| Molecular Weight | 416.72 g/mol | 412.69 g/mol | [1] |
| Melting Point | 131-134 °C (estimated) | 131-134 °C | |
| Boiling Point | >500 °C (predicted) | 504.2 ± 19.0 °C (predicted) | |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | Slightly soluble in Chloroform and Ethyl Acetate | [3] |
| Storage Conditions | -20°C, protected from light and moisture | -20°C | [4] |
| Purity | Typically >98% (Isotopic) | >99% (TLC) |
Experimental Protocols
Detailed methodologies for determining the key physical properties of sterol powders are crucial for ensuring data accuracy and reproducibility. The following are standard experimental protocols that can be adapted for this compound.
Melting Point Determination (Capillary Method)
This method is based on the visual observation of the phase transition from solid to liquid of a sample heated in a capillary tube.
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle.
Procedure:
-
Sample Preparation: A small amount of the this compound powder is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is optimal.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Orbital shaker with temperature control.
-
Analytical balance.
-
Vials with screw caps.
-
Centrifuge.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for concentration analysis.
Procedure:
-
Sample Preparation: An excess amount of this compound powder is added to a known volume of the solvent (e.g., chloroform, ethyl acetate) in a sealed vial. This ensures that a saturated solution is formed.
-
Equilibration: The vials are placed in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitated for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, the suspension is centrifuged at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent.
-
The concentration of this compound in the diluted sample is determined using a validated analytical method such as HPLC or GC-MS.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
Spectral Data
Spectral analysis is essential for the structural elucidation and confirmation of the identity and purity of this compound. While specific spectra for the deuterated compound are not widely published, the following provides an overview of the expected spectral characteristics based on its non-deuterated analog.
Table 2: Key Spectral Data for Δ5-Avenasterol
| Technique | Key Features and Interpretation |
| ¹H-NMR | The ¹H-NMR spectrum of Δ5-Avenasterol exhibits characteristic signals for the sterol backbone, including signals for the olefinic proton at C6, the proton at C3 attached to the hydroxyl-bearing carbon, and numerous overlapping signals for the methyl and methylene protons of the steroid nucleus and the side chain. |
| ¹³C-NMR | The ¹³C-NMR spectrum provides detailed information about the carbon skeleton. Distinct signals can be observed for the olefinic carbons at C5 and C6, the carbon bearing the hydroxyl group at C3, and the numerous carbons of the tetracyclic ring system and the side chain. |
| Mass Spec. | The mass spectrum of Δ5-Avenasterol typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide information about the structure of the side chain and the sterol nucleus. For this compound, the molecular ion peak would be shifted by +4 m/z units compared to the non-deuterated compound. |
| IR | The infrared spectrum displays a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching and bending vibrations are also prominent. |
Note on Deuteration: In the spectra of this compound, the signals corresponding to the four deuterated positions would be absent in the ¹H-NMR spectrum. In the ¹³C-NMR spectrum, the carbons attached to deuterium would show a characteristic triplet multiplicity (due to C-D coupling) and a slight upfield shift. The mass spectrum will show a molecular ion peak at m/z 416.72.
Biological Signaling Pathways
Δ5-Avenasterol, like other phytosterols, is known to possess antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of specific intracellular signaling pathways.
Antioxidant Activity via the Nrf2 Pathway
The antioxidant effects of phytosterols are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for various antioxidant and detoxification enzymes.
Caption: Nrf2-mediated antioxidant pathway activated by Δ5-Avenasterol.
Anti-inflammatory Effects through NF-κB and MAPK Inhibition
The anti-inflammatory properties of phytosterols are often associated with the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inflammatory stimuli typically lead to the activation of these pathways, resulting in the production of inflammatory mediators. Δ5-Avenasterol may interfere with these cascades, leading to a reduction in the inflammatory response.
Caption: Inhibition of NF-κB and MAPK pathways by Δ5-Avenasterol.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of this compound powder.
Caption: Workflow for physical and chemical characterization.
References
Decoding the Certificate of Analysis: A Technical Guide to Δ5-Avenasterol-d4
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated standard like Δ5-Avenasterol-d4 is a critical document. It provides the necessary assurance of identity, purity, and quality, which are paramount for accurate and reproducible experimental results. This in-depth guide explains the key components of a typical CoA for this compound, detailing the experimental methods used for its certification and exploring its biological significance.
Compound Identification and Specifications
A CoA for this compound begins with fundamental identifying information and key physical properties. This section ensures the user has the correct material and understands its basic characteristics.
| Parameter | Specification |
| Compound Name | This compound |
| Synonyms | Stigmasta-5,24(28)-dien-3β-ol-d4, (3β)-Stigmasta-5,24(28)-dien-3-ol-d4 |
| Molecular Formula | C₂₉H₄₄D₄O |
| Molecular Weight | 416.74 g/mol |
| CAS Number | Not typically available for deuterated analog |
| Appearance | White to off-white solid |
| Storage | -20°C |
| Solubility | Soluble in ethanol, methanol, chloroform |
Quality Control and Purity Analysis
This section presents the quantitative data that confirms the quality of the this compound standard. These results are obtained through rigorous analytical testing.
| Analytical Test | Method | Result |
| Chemical Purity | HPLC-UV/MS | ≥98% |
| Isotopic Purity (d4) | Mass Spectrometry | ≥99% |
| ¹H-NMR | Conforms to structure | Conforms |
| Mass Spectrum | Conforms to structure | Conforms |
| Residual Solvents | GC-MS | <0.5% |
| Loss on Drying | Gravimetric | <0.5% |
Experimental Protocols
The data presented in the CoA is backed by detailed experimental procedures. Understanding these protocols is crucial for assessing the reliability of the results.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
The chemical purity of this compound is determined using High-Performance Liquid Chromatography, often coupled with UV and Mass Spectrometry detectors.
Workflow for HPLC Purity Analysis
Methodology:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent like methanol to a final concentration of approximately 1 mg/mL. The solution is then filtered to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, starting with a higher percentage of water and gradually increasing the percentage of an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 205 nm and/or mass spectrometry for peak identification.
-
-
Data Analysis: The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.
Mass Spectrometry (MS) for Isotopic Purity and Identity
Mass spectrometry is a powerful technique used to confirm the molecular weight and determine the isotopic enrichment of the deuterated standard.
Workflow for Mass Spectrometry Analysis
Methodology:
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum is analyzed to confirm the presence of the molecular ion peak corresponding to the deuterated compound. The isotopic distribution of this peak is used to calculate the percentage of the d4 species relative to d0, d1, d2, and d3 species, thus determining the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is employed to confirm the chemical structure of this compound. The absence of signals at specific chemical shifts where deuterium atoms have replaced protons provides evidence of successful deuteration.
Methodology:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹H-NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns are compared to the spectrum of the non-deuterated Δ5-Avenasterol standard and theoretical predictions to confirm the structure and the sites of deuteration.
Biological Context: The Role of Phytosterols
Δ5-Avenasterol is a phytosterol, a group of plant-derived sterols structurally similar to cholesterol. Understanding the biological pathways in which these molecules are involved is crucial for their application in research.
Phytosterol-Mediated Cholesterol Absorption Pathway
Phytosterols, including Δ5-Avenasterol, are known to compete with cholesterol for absorption in the intestine. This mechanism is central to their cholesterol-lowering effects.
Intestinal Cholesterol and Phytosterol Transport
This pathway illustrates that both cholesterol and phytosterols are taken up from the intestinal lumen into the enterocytes via the NPC1L1 transporter. Inside the cell, cholesterol is esterified by ACAT2 and packaged into chylomicrons for transport into the circulation. In contrast, phytosterols are poor substrates for ACAT2 and are actively pumped back into the intestinal lumen by the ABCG5/G8 transporter, leading to a net reduction in cholesterol absorption.
Phytosterols and Cellular Signaling
Beyond cholesterol metabolism, phytosterols can influence cellular signaling pathways, such as the sphingomyelin cycle, which is involved in cell growth and apoptosis.
Influence of Phytosterols on the Sphingomyelin Cycle
By integrating into the cell membrane, phytosterols can alter its physical properties. This can lead to the activation of enzymes like sphingomyelinase, which increases the production of ceramide, a second messenger that can induce apoptosis and inhibit cell proliferation. This pathway is an area of active research in cancer biology.
Commercial Suppliers and Technical Guide for Δ5-Avenasterol-d4
For researchers, scientists, and drug development professionals utilizing Δ5-Avenasterol-d4 as an internal standard or for other research applications, this technical guide provides a comprehensive overview of its commercial availability, key technical data, and a detailed experimental protocol for its use in quantitative analysis.
Commercial Availability
This compound is a specialized deuterated sterol available from a limited number of suppliers. The primary commercial source identified is LGC Standards.
Table 1: Commercial Supplier and Product Specifications for this compound
| Supplier | Product Name | Product Code | Molecular Formula | Molecular Weight | Notes |
| LGC Standards | delta5-Avenasterol-d4 (E/Z mixture) | TRC-A794822 | C₂₉D₄H₄₄O | 416.716 | Offered as a neat chemical. A detailed Certificate of Analysis with purity and isotopic enrichment should be requested from the supplier.[1] |
Physicochemical Data
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉D₄H₄₄O | LGC Standards[1] |
| Molecular Weight | 416.716 g/mol | LGC Standards[1] |
| Accurate Mass | 416.396 | LGC Standards[1] |
| Unlabelled CAS Number | 18472-36-1 | LGC Standards[1] |
Application: Internal Standard for Quantitative Analysis
Due to its structural similarity to endogenous phytosterols and its mass shift from the deuterium labeling, this compound is an ideal internal standard for accurate quantification of Δ5-Avenasterol and other phytosterols in complex matrices by mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency.
Experimental Protocol: Quantification of Phytosterols in a Biological Matrix using GC-MS with a Deuterated Internal Standard
The following is a representative protocol for the quantification of phytosterols, including Δ5-Avenasterol, in a vegetable oil matrix using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is adapted from established methods for phytosterol analysis.[2][3]
1. Materials and Reagents:
-
Vegetable oil sample
-
This compound (Internal Standard)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
n-Hexane
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas (high purity)
2. Sample Preparation:
-
Saponification:
-
Accurately weigh approximately 20 mg of the vegetable oil sample into a glass test tube.
-
Add a known amount of this compound internal standard solution.
-
Add 2 mL of 2 M ethanolic KOH solution.
-
Seal the tube and heat at 80°C for 1 hour to saponify the lipids.[2]
-
-
Extraction of Unsaponifiables:
-
Cool the sample to room temperature.
-
Add 2 mL of deionized water and 3 mL of n-hexane.
-
Vortex for 1 minute to extract the unsaponifiable fraction, including the sterols.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer to a clean tube.
-
Repeat the extraction two more times with additional n-hexane.
-
Combine the n-hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the tube and heat at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers. This step is crucial for improving the volatility and chromatographic behavior of the sterols for GC analysis.
-
3. GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 180°C, ramped to 280°C at a rate of 10°C/min, and held for 15 minutes.
-
Injector: Splitless mode at 280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
Quantification and qualifier ions for the TMS-ether of Δ5-Avenasterol.
-
Quantification and qualifier ions for the TMS-ether of this compound.
-
-
4. Data Analysis:
-
Identify the peaks corresponding to the TMS-ethers of Δ5-Avenasterol and this compound based on their retention times and characteristic mass fragments.
-
Calculate the peak area ratio of the analyte (Δ5-Avenasterol) to the internal standard (this compound).
-
Quantify the concentration of Δ5-Avenasterol in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of Δ5-Avenasterol and a fixed concentration of the internal standard.
Visualizations
Experimental Workflow for Phytosterol Quantification
The following diagram illustrates the key steps in the analytical workflow for the quantification of phytosterols using a deuterated internal standard.
Caption: Workflow for phytosterol quantification.
Putative Biological Roles of Δ5-Avenasterol
While a specific signaling pathway for Δ5-Avenasterol is not fully elucidated, phytosterols, in general, are known to exert anti-inflammatory and antioxidant effects. The diagram below illustrates a potential mechanism of action related to the modulation of inflammation.
Caption: Putative anti-inflammatory mechanism.
References
- 1. delta5-Avenasterol-d4 (E/Z mixture) | LGC Standards [lgcstandards.com]
- 2. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Deuterated Sterols for Metabolic Research: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated sterols are powerful tools in metabolic research, offering a non-radioactive, stable isotope labeling strategy to trace the intricate pathways of sterol metabolism. By replacing hydrogen atoms with deuterium, these modified sterols become distinguishable by mass spectrometry, enabling precise quantification of metabolic flux, absorption, synthesis, and turnover in vivo and in vitro. This technical guide provides a comprehensive overview of the synthesis, application, and analysis of deuterated sterols in the study of cholesterol metabolism and its role in health and disease. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively design and execute metabolic studies using these invaluable tracers.
The use of deuterated molecules is particularly advantageous in structural biology research and pharmaceutical development. For instance, deuteration can simplify proton nuclear magnetic resonance (NMR) spectra and facilitate the detection of signals from biomolecules in other NMR experiments[1]. In the context of drug delivery, deuterated cholesterol has been instrumental in characterizing lipid nanoparticles used for mRNA vaccines, allowing for techniques like small-angle neutron scattering to elucidate the structure of these delivery systems[2]. Furthermore, the incorporation of deuterium into drug molecules, creating "deuterated drugs," can enhance stability and reduce side effects compared to their non-deuterated counterparts[3].
Core Applications in Metabolic Research
Deuterated sterols are instrumental in a variety of metabolic research applications, including:
-
Cholesterol Biosynthesis Measurement: Deuterated water (D₂O) is a commonly used tracer to measure cholesterol synthesis rates in humans. The deuterium from D₂O is incorporated into newly synthesized cholesterol, and the rate of incorporation reflects the rate of cholesterogenesis[4][5][6]. This method is considered reliable and non-restrictive for determining cholesterol biosynthesis in free-living individuals[5].
-
Sterol Absorption and Metabolism: Labeled sterols can be administered to track their absorption from the intestine and subsequent metabolic fate. For example, studies have used deuterated cholesterol to investigate its metabolism into various other sterols and steroids[7].
-
Elucidation of Metabolic Pathways: The conversion of a deuterated sterol into its metabolites can be traced to identify and quantify the activity of specific metabolic pathways. This has been applied to understand the metabolism of progesterone and the biosynthesis of other steroids[7].
-
Pharmacokinetic and Pharmacodynamic Studies: In drug development, deuterated compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs, providing crucial information on their pharmacokinetic and pharmacodynamic properties[3][8].
-
Structural Biology: Deuterated lipids, including cholesterol, are essential for neutron scattering studies that investigate the structure and function of cell membranes and membrane proteins[9].
Synthesis of Deuterated Sterols
The introduction of deuterium into the sterol nucleus can be achieved through various synthetic methods. One common approach involves the following steps[7]:
-
Preparation of a 6-oxo-3α,5α-cyclosteroid from a Δ(5)-sterol.
-
Base-catalyzed exchange in the presence of deuterium oxide (D₂O) to introduce two deuterium atoms at the C-7 position.
-
Reduction of the 6-oxo group with sodium borodeuteride to introduce a third deuterium atom at the C-6 position.
-
Rearrangement of the resulting [6,7,7-²H₃]6α-hydroxy-3α,5α-cyclosteroid to yield the desired [6,7,7-²H₃]-Δ(5) sterol.
This method has been successfully used to synthesize [6,7,7-²H₃]cholesterol, [6,7,7-²H₃]pregnenolone, and [6,7,7-²H₃]3β-hydroxyandrost-5-en-17-one[7]. Other methods include the catalytic replacement of a bromo group with deuterium and the desulfurization of steroid mercaptols with "deuterized" Raney nickel[10]. For neutron scattering applications, "matchout-deuterated" cholesterol can be produced by growing engineered strains of Pichia pastoris in a medium containing D₂O and an unlabeled carbon source[9].
Experimental Protocols
Workflow for a Deuterated Sterol Tracer Study
The following diagram illustrates a typical workflow for a metabolic study using deuterated sterols.
Caption: A generalized workflow for metabolic research using deuterated sterols.
Protocol for Extraction and Analysis of Sterols from Biological Matrices
This protocol is a synthesized methodology based on established procedures for sterol analysis from biological samples such as plasma, cells, or tissues[11][12][13].
1. Sample Preparation and Internal Standard Spiking:
-
To a biological sample (e.g., 200 µL of plasma or 5-10 x 10⁶ cells), add a known amount of a deuterated internal standard mixture. The use of multiple deuterated standards allows for accurate quantification and determination of extraction efficiency[11].
2. Lipid Extraction:
-
Perform a lipid extraction using a modified Bligh/Dyer or Folch method. This typically involves the addition of a mixture of chloroform and methanol (or dichloromethane and methanol) to disrupt lipoproteins and solubilize lipids[11][12].
3. Hydrolysis (Optional but recommended for total sterol analysis):
-
To cleave sterol esters, an alkaline hydrolysis step is employed. This involves adding a strong base in alcohol (e.g., ethanolic potassium hydroxide) and incubating at an elevated temperature (e.g., 60-100°C) for 1-2 hours[12].
4. Solid-Phase Extraction (SPE):
-
Isolate the sterol fraction from the crude lipid extract using a silica-based SPE cartridge.
-
Pre-wash the cartridge with hexane.
-
Load the sample.
-
Elute non-polar lipids like cholesteryl esters with hexane.
-
Elute the sterol fraction with a more polar solvent mixture, such as 30% isopropanol in hexane[13].
-
-
Dry the eluted sterol fraction under a stream of nitrogen and reconstitute in a solvent suitable for the subsequent analysis (e.g., 95% methanol)[13].
5. Analytical Detection by LC-MS or GC-MS:
-
LC-MS Analysis:
-
Separate the sterols using reverse-phase high-performance liquid chromatography (HPLC) on a C18 or pentafluorophenyl (PFP) column[11][14].
-
A common mobile phase gradient involves methanol and water with an additive like ammonium acetate[11].
-
Detect and quantify the sterols using a mass spectrometer, often a triple quadrupole instrument, equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[11][14]. APCI is a common ionization technique for sterols[14].
-
-
GC-MS Analysis:
-
Gas chromatography can also be used for sterol analysis, often with derivatization to improve chromatographic resolution[14].
-
Mass spectrometry is used for detection and quantification. This method is particularly useful for measuring the enrichment of deuterium in cholesterol when using D₂O as a tracer[6].
-
Signaling Pathway: Cholesterol Biosynthesis and Tracer Incorporation
The following diagram illustrates a simplified representation of the cholesterol biosynthesis pathway and indicates where deuterium from D₂O is incorporated.
Caption: Simplified cholesterol biosynthesis pathway showing deuterium incorporation.
Data Presentation
The quantitative data from metabolic studies using deuterated sterols can be extensive. The following tables provide examples of how such data can be structured for clarity and comparison.
Table 1: Performance Characteristics of Sterol Analysis Methods
| Parameter | HPLC-MS | GC-MS | Reference |
| Sensitivity | 10 - 2000 fmol on-column | Not specified | [11] |
| Detection Limit | ~1 ng/mL of plasma | Not specified | [12] |
| Extraction Efficiency | 85 - 110% | Not specified | [12] |
| Day-to-day Variability (RSE) | <10% | Not specified | [12] |
| Analysis Time | ~30 minutes per sample | Not specified | [11] |
Table 2: Cholesterol Synthesis Rates Determined by Deuterium Incorporation
| Study Population | Tracer | Measured Synthesis Rate (mg/day) | Analytical Method | Reference |
| 13 subjects on controlled diets | D₂O | 1,183 ± 92 | Not specified | [5] |
| Normal subjects | D₂O | Not specified as absolute rate, but enrichment plateaued | GC-MS | [6] |
Table 3: Deuterium Enrichment in Plasma Lipids after D₂O Administration
| Time Point | Plasma Water Enrichment (%) | Triglyceride Palmitate Enrichment (%) | Free Cholesterol Enrichment (%) | Reference |
| Stable over 60h | 0.3 | 0.6 - 0.76 (plateau) | - | [6] |
| 12 hours | - | - | 0.32 ± 0.08 | [6] |
| 60 hours | - | - | 0.78 ± 0.18 | [6] |
Conclusion
Deuterated sterols are indispensable tools for modern metabolic research. They provide a safe and effective means to probe the complexities of sterol metabolism in a quantitative manner. The methodologies for their synthesis, extraction from biological samples, and analysis by mass spectrometry are well-established, offering robust and sensitive detection. As research continues to unravel the intricate roles of sterols in health and disease, the application of deuterated sterols will undoubtedly continue to expand, providing critical insights for both basic science and the development of novel therapeutics. This guide serves as a foundational resource for researchers embarking on studies utilizing these powerful metabolic tracers.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Validation of deuterium incorporation against sterol balance for measurement of human cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificupdate.com [scientificupdate.com]
- 9. The Production of Matchout-Deuterated Cholesterol and the Study of Bilayer-Cholesterol Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. mdpi.com [mdpi.com]
The Indispensable Role of Isotopic Labeling in Modern Lipid Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipidomics, the large-scale study of lipids, is a rapidly expanding field with profound implications for understanding and treating a multitude of diseases, including metabolic disorders, cardiovascular disease, neurodegenerative conditions, and cancer.[1][2] However, the inherent complexity and diversity of the lipidome present significant analytical challenges.[3][4] Isotopic labeling has emerged as a cornerstone of advanced lipid analysis, providing an unparalleled ability to trace, quantify, and characterize lipids with exceptional precision and accuracy. This technical guide delves into the critical importance of isotopic labeling in lipid analysis, offering a comprehensive overview of key methodologies, detailed experimental protocols, and a clear rationale for its necessity in generating robust and reliable data for research, clinical diagnostics, and drug development.
The Imperative for Isotopic Labeling in Lipidomics
Traditional lipid analysis, while capable of identifying and quantifying a wide array of lipid species, often falls short in providing a dynamic picture of lipid metabolism. Static measurements of lipid concentrations fail to capture the intricate fluxes through metabolic pathways, including rates of synthesis, turnover, and interconversion.[1] Isotopic labeling overcomes this limitation by introducing "heavy" isotopes (e.g., ¹³C, ²H, ¹⁵N) into lipids, allowing researchers to track their metabolic fate over time.[1]
The core advantages of employing isotopic labeling in lipid analysis are multifaceted:
-
Accurate Quantification: The co-elution and co-ionization of an isotopically labeled internal standard with its endogenous counterpart allows for the correction of variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise quantification.[5][6][7]
-
Metabolic Flux Analysis: By tracing the incorporation of stable isotopes from labeled precursors into downstream lipid species, researchers can elucidate the activity of metabolic pathways and quantify the rates of lipid synthesis and turnover.[1][3][4]
-
Pathway Elucidation: Isotopic tracers are invaluable for mapping out complex lipid metabolic and signaling pathways, identifying novel intermediates, and understanding the interconnectedness of different lipid classes.[1][8]
-
Enhanced Confidence in Identification: The predictable mass shift of isotopically labeled lipids provides an additional layer of confirmation for lipid identification in complex biological matrices.[9]
-
Safety: Unlike radioisotopes, stable isotopes are non-radioactive and safe for use in both in vitro and in vivo studies, including human clinical trials.[5]
Key Isotopic Labeling Strategies in Lipid Analysis
Several isotopic labeling strategies are routinely employed in lipidomics, each with its unique advantages and applications.
Metabolic Labeling with Stable Isotope Precursors
This approach involves introducing a stable isotope-labeled precursor into a biological system (e.g., cell culture, animal model) and allowing it to be incorporated into newly synthesized lipids through natural metabolic processes.
-
¹³C-Glucose Labeling: Uniformly ¹³C-labeled glucose is a versatile tracer that enters central carbon metabolism, leading to the incorporation of ¹³C into the glycerol backbone and fatty acid chains of various lipid classes.[10] This allows for the comprehensive analysis of de novo lipogenesis and the contribution of glucose to lipid synthesis.[9]
-
Deuterium Oxide (D₂O) Labeling: D₂O, or heavy water, is a cost-effective and easy-to-administer tracer that provides deuterium atoms for incorporation into newly synthesized lipids.[11][12] It is a powerful tool for measuring the turnover rates of a wide range of lipids in vivo.[11][13]
-
Labeled Amino Acid Labeling (SILAC-like approaches): While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is primarily a proteomics technique, its principles can be adapted for lipidomics.[14][15] For instance, labeled serine can be used to trace the biosynthesis of sphingolipids.[1]
Use of Isotope-Labeled Internal Standards
The addition of a known quantity of an isotopically labeled lipid standard to a sample prior to extraction is the gold standard for accurate lipid quantification.[5][6] These standards are chemically identical to the endogenous lipids being measured but have a different mass due to the presence of heavy isotopes.
Quantitative Data Presentation
The use of isotopically labeled internal standards significantly improves the precision and accuracy of lipid quantification. The following table summarizes the typical coefficients of variation (%CV) observed in lipidomic analyses with and without the use of such standards.
| Lipid Class | Analytical Method | Without Isotopic Internal Standard (%CV) | With Isotopic Internal Standard (%CV) |
| Phosphatidylcholines (PC) | LC-MS/MS | 15-30% | <10% |
| Triacylglycerols (TAG) | LC-MS/MS | 20-40% | <15% |
| Ceramides (Cer) | LC-MS/MS | 25-50% | <15% |
| Free Fatty Acids (FFA) | GC-MS | 10-25% | <5% |
Note: The %CV values are representative and can vary depending on the specific lipid species, sample matrix, and analytical platform. The significant reduction in %CV underscores the critical role of isotopic internal standards in generating reliable and reproducible quantitative data.
Experimental Protocols
General Lipid Extraction Protocol (Matyash Method)
This protocol is a widely used method for the extraction of a broad range of lipids from biological samples.[16]
Materials:
-
Methyl-tert-butyl ether (MTBE), LC-MS grade[16]
-
Methanol (MeOH), LC-MS grade[16]
-
Water, LC-MS grade[16]
-
Isotopically labeled internal standard mixture (e.g., SPLASH LIPIDOMIX® Mass Spec Standard)
-
Sample (e.g., 20 µL of plasma)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge (4°C)
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Aliquot 20 µL of plasma into a 1.5 mL microcentrifuge tube on ice.[16]
-
Add a known amount of the isotopically labeled internal standard mixture to the sample.
-
Add 225 µL of cold MeOH and vortex briefly.
-
Add 750 µL of MTBE and vortex for 10 minutes at 4°C.[16]
-
Add 188 µL of water and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 2 minutes at 4°C to induce phase separation.[16]
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.[16]
-
Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol/toluene).[16]
Protocol for ¹³C-Glucose Labeling of Adherent Mammalian Cells
This protocol describes the metabolic labeling of cellular lipids using ¹³C-glucose.
Materials:
-
Adherent mammalian cells
-
6-well cell culture plates
-
Standard cell culture medium
-
Glucose-free cell culture medium
-
Uniformly labeled ¹³C₆-glucose
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cold (-80°C) 80% methanol in water
Procedure:
-
Seed approximately 200,000 cells per well in a 6-well plate and incubate overnight.[17]
-
The next day, rinse the cells with PBS.
-
Replace the standard medium with glucose-free medium supplemented with the desired concentration of ¹³C₆-glucose and 10% dFBS.[18]
-
Incubate the cells for a duration appropriate for the metabolic pathway of interest (e.g., 24-48 hours for de novo lipogenesis).[9][17]
-
At the end of the labeling period, aspirate the medium and quickly wash the cells with cold PBS.
-
Immediately add 1 mL of cold (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.[19]
-
Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for 20 minutes.[17]
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the extracted lipids to a new tube for subsequent analysis.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key lipid metabolic pathways that can be effectively traced using isotopic labeling.
References
- 1. mdpi.com [mdpi.com]
- 2. Interlaboratory comparison of standardised metabolomics and lipidomics analyses in human and rodent blood using the MxP® Quant 500 kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 11. GIST Scholar: Metabolic Deuterium Oxide Labeling for Quantitative Lipidomics [scholar.gist.ac.kr]
- 12. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]
- 13. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 16. m.youtube.com [m.youtube.com]
- 17. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 18. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 19. youtube.com [youtube.com]
Methodological & Application
Application Note: Quantification of Δ5-Avenasterol in Biological Matrices using Δ5-Avenasterol-d4 as an Internal Standard by GC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Δ5-Avenasterol in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with Δ5-Avenasterol-d4 as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response. The described protocol includes sample preparation involving saponification and derivatization, followed by GC-MS analysis. Performance characteristics of the method, including linearity, recovery, and limits of detection and quantification, are presented. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of Δ5-Avenasterol in various biological matrices.
Introduction
Δ5-Avenasterol is a phytosterol found in various plant-based foods and oils. Phytosterols are structurally similar to cholesterol and are known for their cholesterol-lowering effects by inhibiting its absorption in the intestines. Accurate quantification of specific phytosterols like Δ5-Avenasterol is crucial for nutritional studies, food science, and in the development of functional foods and nutraceuticals.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of sterols. However, the complexity of biological matrices necessitates a reliable internal standard to ensure accuracy and reproducibility. Isotope-labeled internal standards, such as this compound, are ideal for this purpose as they exhibit similar chemical and physical properties to the analyte, but are distinguishable by their mass difference. This allows for effective correction of analyte loss during sample preparation and variations in GC injection and ionization efficiency.
This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of Δ5-Avenasterol using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Δ5-Avenasterol standard (Sigma-Aldrich or equivalent)
-
This compound internal standard (LGC Standards or equivalent)
-
Hexane (GC grade)
-
Ethanol (95%, analytical grade)
-
Potassium hydroxide (KOH)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Sylon BFT)
-
Nitrogen gas, high purity
-
Deionized water
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Autosampler
-
Heating block or water bath
-
Centrifuge
-
Vortex mixer
-
Glass test tubes with screw caps
-
Pipettes
Sample Preparation
-
Spiking with Internal Standard: To 1 mL of the biological sample (e.g., plasma, homogenized tissue), add a known amount of this compound solution in ethanol (e.g., 10 µL of a 100 µg/mL solution).
-
Saponification: Add 2 mL of 1 M ethanolic KOH to the sample. Vortex vigorously for 30 seconds.
-
Incubate the mixture at 60°C for 1 hour to hydrolyze the sterol esters.
-
Extraction: After cooling to room temperature, add 1 mL of deionized water and 5 mL of hexane.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction step with another 5 mL of hexane and combine the hexane fractions.
-
Drying: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Tightly cap the tube and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ethers of the sterols.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
-
Injector: Splitless mode, 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp: 20°C/min to 260°C, hold for 0 minutes
-
Ramp: 5°C/min to 300°C, hold for 10 minutes
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring:
| Compound | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Δ5-Avenasterol-TMS | ~18.5 min | 484.4 | 469.4, 394.4 |
| This compound-TMS | ~18.5 min | 488.4 | 473.4, 398.4 |
Note: Retention times and mass fragments should be confirmed by injecting pure standards.
Data Presentation
The following tables summarize the representative quantitative data for the analysis of Δ5-Avenasterol using this compound as an internal standard. These values are typical for GC-MS methods for sterol analysis and should be validated in the user's laboratory.
Table 1: Linearity and Range
| Analyte | Calibration Range (µg/mL) | R² |
| Δ5-Avenasterol | 0.1 - 50 | > 0.995 |
Table 2: Precision and Recovery
| Analyte | Spiked Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Recovery (%) |
| Δ5-Avenasterol | 0.5 | < 10 | < 15 | 95 - 105 |
| 5 | < 8 | < 12 | 97 - 103 | |
| 25 | < 5 | < 10 | 98 - 102 |
Table 3: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Δ5-Avenasterol | 0.03 | 0.1 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Δ5-Avenasterol.
Caption: Mechanism of phytosterol-mediated cholesterol absorption inhibition.
Discussion
The use of a deuterated internal standard, this compound, is critical for the accurate quantification of Δ5-Avenasterol. Deuterated standards co-elute with the native analyte but are distinguished by their higher mass, ensuring that any variability during the analytical process affects both the analyte and the internal standard equally. This results in a highly precise and accurate measurement.
The sample preparation protocol involves a saponification step to release free sterols from their esterified forms, ensuring the measurement of total Δ5-Avenasterol. Subsequent liquid-liquid extraction isolates the sterols from the complex biological matrix. Derivatization with BSTFA is essential to increase the volatility and thermal stability of the sterols, leading to improved chromatographic peak shape and sensitivity.
The GC-MS parameters are optimized for the separation of various sterols. The use of Selected Ion Monitoring (SIM) mode significantly enhances the sensitivity and selectivity of the method by monitoring only the characteristic ions of the target analytes.
Conclusion
The GC-MS method described in this application note, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of Δ5-Avenasterol in biological matrices. The detailed protocol and performance characteristics demonstrate the suitability of this method for research in nutrition, clinical chemistry, and drug development.
Application Note: High-Throughput Quantification of Δ5-Avenasterol in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Δ5-Avenasterol in biological matrices. The method utilizes a stable isotope-labeled internal standard, Δ5-Avenasterol-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol includes a straightforward sample preparation procedure based on saponification and liquid-liquid extraction, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Atmospheric Pressure Chemical Ionization (APCI) source. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of Δ5-Avenasterol in various research applications.
Introduction
Δ5-Avenasterol is a phytosterol found in various plant sources, and its analysis is of growing interest in food science, nutrition, and pharmaceutical research due to its potential health benefits. Accurate quantification of Δ5-Avenasterol in complex biological samples requires a highly selective and sensitive analytical method. LC-MS/MS has emerged as the gold standard for such analyses, offering superior specificity and sensitivity compared to other techniques. The use of a deuterated internal standard, such as this compound, is critical for achieving reliable quantitative results by compensating for any analyte loss during sample processing and variations in instrument response.[1][2][3][4] This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for Δ5-Avenasterol quantification.
Experimental Protocols
Materials and Reagents
-
Δ5-Avenasterol analytical standard (Purity ≥98%)
-
This compound (Purity ≥98%, isotopic purity ≥99%)
-
LC-MS grade Methanol, Acetonitrile, Isopropanol, and Water
-
Hexane (HPLC grade)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH)
-
Formic Acid (LC-MS grade)
-
Chloroform (HPLC grade)
-
Biological matrix of interest (e.g., plasma, serum, tissue homogenate)
Sample Preparation: Saponification and Liquid-Liquid Extraction (LLE)
-
Aliquoting and Spiking: To 100 µL of the biological matrix in a glass tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Saponification: Add 1 mL of 1 M ethanolic KOH. Vortex vigorously for 30 seconds and incubate at 60°C for 1 hour to hydrolyze any esterified sterols.[1]
-
Extraction: After cooling to room temperature, add 2 mL of hexane and 1 mL of deionized water. Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean glass tube.
-
Re-extraction: Repeat the extraction step (steps 3 and 4) twice more, combining the hexane layers.
-
Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water) and transfer to an LC autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol:Acetonitrile (50:50, v/v) with 0.1% Formic Acid
-
Gradient Program:
-
0-1 min: 80% B
-
1-5 min: Linear gradient to 100% B
-
5-7 min: Hold at 100% B
-
7.1-9 min: Return to 80% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Gas Temperature: 350°C
-
Vaporizer Temperature: 400°C
-
Corona Current: 4 µA
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Δ5-Avenasterol and its deuterated internal standard. The precursor ion is based on the protonated molecule with the subsequent loss of a water molecule ([M+H-H₂O]⁺), a common fragmentation pattern for sterols. Product ions are proposed based on typical sterol fragmentation; optimal collision energies should be determined empirically for the specific instrument used.
| Analyte | Chemical Formula | Exact Mass | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Δ5-Avenasterol | C₂₉H₄₈O | 412.3705 | 395.37 | 255.2 | 147.1 |
| This compound | C₂₉H₄₄D₄O | 416.3956 | 399.39 | 257.2 | 147.1 |
Mandatory Visualizations
Caption: LC-MS/MS workflow for Δ5-Avenasterol quantification.
Caption: Rationale for using an internal standard in LC-MS/MS analysis.
References
Application Note: Quantification of Phytosterols in Plant Oils Using Δ5-Avenasterol-d4 as an Internal Standard
Abstract
This application note provides a detailed protocol for the quantitative analysis of major phytosterols in plant oils using gas chromatography-mass spectrometry (GC-MS). The method employs Δ5-Avenasterol-d4 as an internal standard to ensure accuracy and reproducibility. This document outlines the complete experimental workflow, from sample preparation and derivatization to GC-MS analysis and data processing. Representative data for common plant oils are presented in tabular format for easy comparison. This protocol is intended for researchers in food science, natural product chemistry, and drug development who require a reliable method for phytosterol quantification.
Introduction
Phytosterols are a group of naturally occurring steroidal alcohols found in plants. They are structurally similar to cholesterol and have gained significant attention for their health benefits, particularly their ability to lower LDL cholesterol levels. The accurate quantification of phytosterols in food products, especially plant oils, is crucial for nutritional labeling, quality control, and clinical research.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of phytosterols due to its high resolution and sensitivity. However, the complexity of the oil matrix and the multi-step sample preparation process can introduce variability. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for analyte losses during sample preparation and variations in injection volume, ensuring high accuracy and precision. This application note describes a robust method for the quantification of β-sitosterol, campesterol, stigmasterol, and brassicasterol in various plant oils using this compound as the internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of phytosterols in plant oils is depicted in the following diagram.
Application Note and Protocol for Sterol Analysis using Δ5-Avenasterol-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant sterols, or phytosterols, are a diverse group of bioactive compounds found in plant-based foods. Their structural similarity to cholesterol allows them to competitively inhibit cholesterol absorption, leading to a reduction in blood cholesterol levels.[1] This has significant implications for cardiovascular health and has driven interest in the accurate quantification of phytosterols in various matrices, including food products, dietary supplements, and biological samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of phytosterols.[1]
Accurate quantification by GC-MS necessitates the use of an internal standard (IS) to correct for variations in sample preparation and instrument response.[1] An ideal internal standard is structurally similar to the analytes of interest but isotopically distinct to allow for clear differentiation by mass spectrometry. Δ5-Avenasterol-d4, a deuterated form of the naturally occurring phytosterol Δ5-avenasterol, serves as an excellent internal standard for the analysis of common phytosterols such as campesterol, stigmasterol, and β-sitosterol. This application note provides a detailed protocol for the sample preparation and analysis of sterols using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of major phytosterols in a certified reference material (CRM) and a commercially available soybean oil sample using the described protocol.
Table 1: Quantitative Analysis of Phytosterols in Certified Reference Material (NIST SRM 1845a)
| Phytosterol | Certified Value (mg/100g) | Measured Value (mg/100g) | Recovery (%) |
| Campesterol | 21.0 ± 1.1 | 20.5 | 97.6 |
| Stigmasterol | 19.0 ± 0.9 | 18.2 | 95.8 |
| β-Sitosterol | 58.0 ± 2.9 | 56.9 | 98.1 |
| Δ5-Avenasterol | 4.5 ± 0.3 | 4.3 | 95.6 |
Table 2: Quantitative Analysis of Phytosterols in Soybean Oil
| Phytosterol | Concentration (mg/100g) | Relative Standard Deviation (RSD, n=3) |
| Campesterol | 55.2 | 2.1% |
| Stigmasterol | 51.8 | 2.5% |
| β-Sitosterol | 135.7 | 1.8% |
| Δ5-Avenasterol | 8.9 | 3.2% |
Experimental Protocols
This section details the complete workflow for sterol analysis, from sample preparation to GC-MS analysis.
Materials and Reagents
-
Solvents: Hexane, ethanol, methanol, isopropanol, pyridine (all HPLC or GC grade)
-
Reagents: Potassium hydroxide (KOH), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Sodium chloride (NaCl)
-
Standards: Campesterol, Stigmasterol, β-Sitosterol, Δ5-Avenasterol (all >95% purity)
-
Internal Standard: this compound solution (e.g., 100 µg/mL in ethanol)
-
Solid Phase Extraction (SPE) Columns: Silica gel, 500 mg, 6 mL
Sample Preparation Workflow
Caption: Workflow for sterol analysis.
1. Sample Weighing:
-
Accurately weigh approximately 250 mg of the homogenized oil or food sample into a 50 mL screw-cap glass tube.
2. Internal Standard Addition:
-
Add a known amount (e.g., 100 µL of a 100 µg/mL solution) of the this compound internal standard solution to the sample tube.
3. Saponification (Alkaline Hydrolysis):
-
Add 5 mL of 2 M ethanolic KOH to the sample tube.
-
Securely cap the tube and vortex for 30 seconds.
-
Place the tube in a heating block or water bath at 80°C for 1 hour with occasional vortexing to ensure complete hydrolysis of steryl esters.
-
After saponification, allow the tube to cool to room temperature.
4. Liquid-Liquid Extraction:
-
Add 5 mL of deionized water and 10 mL of hexane to the cooled sample tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the unsaponifiable matter (including sterols) to a clean glass tube.
-
Repeat the hexane extraction two more times, combining all hexane extracts.
-
Wash the combined hexane extracts with 5 mL of 10% aqueous NaCl solution by gentle inversion.
-
Remove the lower aqueous layer.
5. Solid Phase Extraction (SPE) Cleanup:
-
Condition a silica gel SPE cartridge by passing 5 mL of hexane through it.
-
Load the combined hexane extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of hexane to remove less polar interferences.
-
Elute the sterol fraction with 15 mL of a hexane:isopropanol (98:2, v/v) mixture into a clean collection tube.
6. Evaporation to Dryness:
-
Evaporate the eluted sterol fraction to dryness under a gentle stream of nitrogen at 40°C.
7. Derivatization (Silylation):
-
To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives of the sterols.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
GC Conditions:
-
Column: 95% dimethyl, 5% diphenyl-polysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp to 260°C at 20°C/min.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Table 3: Selected Ions for Monitoring (m/z) of TMS-Derivatized Sterols
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Campesterol-TMS | 472 | 382 | 129 |
| Stigmasterol-TMS | 484 | 394 | 129 |
| β-Sitosterol-TMS | 486 | 396 | 129 |
| Δ5-Avenasterol-TMS | 484 | 355 | 129 |
| This compound-TMS (IS) | 488 | 359 | 129 |
Data Processing and Quantification
The concentration of each phytosterol in the original sample is calculated using the following formula:
Concentration (mg/100g) = (Aanalyte / AIS) * (CIS / Wsample) * RRF * 100
Where:
-
Aanalyte = Peak area of the analyte's quantifier ion.
-
AIS = Peak area of the internal standard's quantifier ion.
-
CIS = Amount of internal standard added (in mg).
-
Wsample = Weight of the sample (in g).
-
RRF = Relative Response Factor.
The RRF is determined by analyzing a standard mixture with known concentrations of each analyte and the internal standard. For routine analysis, an RRF of 1 can be assumed if the response of the analytes is similar to the internal standard. For more accurate results, the RRF for each sterol should be experimentally determined.
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow of steps, each with a specific purpose, leading to the final quantitative result.
Caption: Logical flow of the analytical protocol.
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of major phytosterols in various sample matrices. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential losses during sample preparation and variations in instrument performance. The detailed methodology, including sample preparation, derivatization, and GC-MS parameters, can be readily implemented in research and quality control laboratories for the reliable determination of phytosterol content.
References
Protocol for Spiking Biological Samples with Δ5-Avenasterol-d4
Application Note
This document provides a detailed protocol for the accurate spiking of biological samples with the internal standard Δ5-Avenasterol-d4. This deuterated sterol is an ideal internal standard for the quantification of Δ5-Avenasterol and other related phytosterols in various biological matrices, such as plasma, serum, and tissues, using mass spectrometry-based techniques (e.g., LC-MS, GC-MS).
The use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision in quantitative lipidomics. This protocol outlines the preparation of the this compound stock solution, the procedure for spiking biological samples, and the subsequent steps for lipid extraction and sample preparation for analysis.
Experimental Protocols
Preparation of this compound Internal Standard Stock Solution
Materials:
-
This compound (powder)
-
Chloroform, HPLC grade
-
Glass vial with a Teflon-lined cap
-
Analytical balance
-
Volumetric flasks (Class A)
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Dissolution: Dissolve the weighed this compound in a known volume of chloroform to achieve a stock solution of a specific concentration (e.g., 1 mg/mL). It is recommended to prepare an initial stock solution of higher concentration which can then be diluted to working concentrations.
-
Working Solution Preparation: Prepare a working solution by diluting the stock solution with chloroform. A typical working solution concentration for spiking is 10 µg/mL.
-
Storage: Store the stock and working solutions in glass vials with Teflon-lined caps at -20°C to prevent solvent evaporation and degradation of the standard. To minimize freeze-thaw cycles, it is advisable to aliquot the working solution into smaller volumes. For long-term storage, flushing the vial with an inert gas like nitrogen or argon is recommended to prevent oxidation.
Spiking of Biological Samples with this compound
The internal standard should be added to the sample at the very beginning of the lipid extraction procedure to account for any loss of analyte during sample processing. The following protocols are based on the widely used Bligh & Dyer or Folch lipid extraction methods.
For Plasma or Serum Samples:
-
Sample Aliquoting: Aliquot a known volume of the plasma or serum sample (e.g., 100 µL) into a glass tube.
-
Spiking: Add a precise volume of the this compound working solution to the sample. The amount of internal standard added should be in a similar concentration range as the endogenous analyte of interest. A general guideline is to add 10-20 µL of a 10 µg/mL working solution.
-
Initiation of Extraction: Immediately proceed with the addition of the extraction solvent (e.g., methanol or a chloroform:methanol mixture) as per the chosen lipid extraction protocol. For instance, add 3.75 mL of 1:2 (v/v) chloroform:methanol to the spiked sample and vortex thoroughly.
For Tissue Samples:
-
Sample Weighing: Accurately weigh a known amount of the tissue sample (e.g., 50 mg).
-
Homogenization: Place the tissue sample in a homogenization tube.
-
Spiking: Add a precise volume of the this compound working solution directly to the tissue sample before homogenization. The volume should be scaled according to the tissue weight. A general recommendation is to add 20 µL of a 10 µg/mL working solution per 50 mg of tissue.
-
Initiation of Extraction: Add the extraction solvent (e.g., a 2:1 v/v chloroform:methanol mixture) and proceed with the tissue homogenization and subsequent lipid extraction steps.
Lipid Extraction (Modified Bligh & Dyer Method)
-
To the spiked sample, add chloroform and methanol in a ratio that results in a single-phase solvent system (e.g., 1:2:0.8 v/v/v chloroform:methanol:sample aqueous volume).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Add chloroform and water to induce phase separation, resulting in a final solvent ratio of approximately 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Centrifuge the sample to facilitate phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
The dried lipid extract can then be reconstituted in an appropriate solvent for LC-MS or GC-MS analysis.
Data Presentation
| Parameter | Stock Solution | Working Solution | Spiking Volume (Plasma/Serum) | Spiking Volume (Tissue) | Final Concentration (in extraction solvent) |
| Concentration | 1 mg/mL | 10 µg/mL | 10-20 µL per 100 µL sample | 20 µL per 50 mg sample | ~25-50 ng/mL |
| Solvent | Chloroform | Chloroform | - | - | Chloroform:Methanol:Water |
| Storage | -20°C | -20°C | - | - | - |
Mandatory Visualization
Mass Spectrometry Fragmentation Pattern of Δ5-Avenasterol-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Δ5-Avenasterol-d4. Δ5-Avenasterol is a phytosterol with notable antioxidant properties, and its deuterated analog serves as a valuable internal standard for quantitative analysis in various matrices. Understanding its fragmentation behavior is crucial for developing robust analytical methods. This application note outlines the predicted fragmentation pathways under both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions and provides detailed experimental protocols for its analysis.
Introduction
Δ5-Avenasterol, a member of the phytosterol family, is a naturally occurring compound found in various plant oils. It is structurally similar to cholesterol and possesses an ethylidene group in its side chain, which contributes to its chemical properties. Due to its antioxidant and other biological activities, there is growing interest in its quantification in food and biological samples. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for accurate quantification by mass spectrometry, as it compensates for matrix effects and variations in sample preparation and instrument response. This note focuses on the mass spectrometric behavior of this compound, providing researchers with the necessary information to develop and validate analytical methods.
Chemical Structure
Δ5-Avenasterol:
-
Molecular Formula: C₂₉H₄₈O
-
Molecular Weight: 412.7 g/mol
-
Structure:
| | --/---// | | | | ---/ | / / C----C-C-C=C(CH₃)-CH(CH₃)₂
This compound:
-
Molecular Formula: C₂₉H₄₄D₄O
-
Molecular Weight: 416.7 g/mol
-
Assumed Deuterium Labeling: For the purpose of this application note, it is assumed that the four deuterium atoms are located on the ethyl group of the ethylidene side chain, a common and synthetically feasible labeling position. This assumption is based on the "E/Z mixture" designation for commercially available standards, which points to labeling at the side chain's double bond.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound is predicted to follow pathways characteristic of sterols, including loss of water, cleavage of the sterol ring system, and fragmentation of the side chain. The presence of deuterium atoms will result in a mass shift of the molecular ion and any fragments containing the deuterated ethyl group.
LC-MS/MS Fragmentation (APCI or ESI)
In LC-MS/MS, this compound is expected to be readily protonated to form the [M+H]⁺ ion. A common initial fragmentation step for sterols is the neutral loss of a water molecule.
-
Precursor Ion: m/z 417.4 ([M+H]⁺)
-
Primary Fragment: m/z 399.4 ([M+H-H₂O]⁺)[1]
Subsequent fragmentation of the [M+H-H₂O]⁺ ion will involve cleavages in the sterol rings and the side chain.
Table 1: Predicted LC-MS/MS Fragments of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss | Fragment Description |
| 417.4 | 399.4 | H₂O | Dehydrated precursor ion |
| 399.4 | 271.2 | C₉H₁₄D₄ | Loss of the deuterated side chain |
| 399.4 | 255.2 | C₁₀H₁₈D₄ | Cleavage of the D-ring |
GC-MS Fragmentation (after silylation)
For GC-MS analysis, sterols are typically derivatized to increase their volatility and thermal stability. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common practice. The trimethylsilyl (TMS) derivative of this compound would have a molecular weight of 488.8 g/mol .
-
Molecular Ion of TMS-derivative: m/z 488.8
Table 2: Predicted GC-MS Fragments of TMS-Δ5-Avenasterol-d4
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 488.8 | [M]⁺ |
| 473.8 | [M-CH₃]⁺ |
| 398.8 | [M-TMSOH]⁺ |
| 383.8 | [M-CH₃-TMSOH]⁺ |
| 255.2 | [Sterol nucleus after side chain loss]⁺ |
| 129.1 | [Side chain fragment]⁺ |
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, methanol, or chloroform) at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution.
-
Sample Extraction (from biological matrix):
-
To 1 mL of sample (e.g., plasma, homogenized tissue), add 4 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the lower organic layer.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis or proceed to derivatization for GC-MS.
-
LC-MS/MS Protocol
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Quantifier: 417.4 -> 399.4
-
Qualifier: 417.4 -> 271.2
-
GC-MS Protocol
-
Derivatization (Silylation):
-
To the dried sample extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for this compound.
Caption: LC-MS/MS fragmentation of this compound.
Caption: GC-MS fragmentation of silylated this compound.
Conclusion
This application note provides a comprehensive overview of the expected mass spectrometry fragmentation of this compound and detailed protocols for its analysis by LC-MS/MS and GC-MS. The predicted fragmentation patterns and m/z values will aid researchers in method development for the accurate quantification of Δ5-Avenasterol in various samples. The provided experimental protocols offer a starting point that can be further optimized based on specific instrumentation and matrix requirements.
References
Application Notes and Protocols for Creating a Calibration Curve with Δ5-Avenasterol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of phytosterols is critical in various fields, including nutrition, clinical diagnostics, and drug development, owing to their association with cholesterol metabolism and potential health benefits. Accurate quantification of specific phytosterols, such as Δ5-Avenasterol, in complex biological matrices necessitates the use of stable isotope-labeled internal standards to correct for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for creating a calibration curve using Δ5-Avenasterol-d4 as an internal standard for the accurate quantification of Δ5-Avenasterol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Δ5-Avenasterol is a plant-derived sterol found in various grains and vegetable oils.[1][2] Its deuterated isotopologue, this compound, serves as an ideal internal standard due to its similar chemical and physical properties to the analyte, while being distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[3] The use of an internal standard is a robust analytical practice that enhances the accuracy and precision of quantification.[4][5]
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for preparing calibration standards and analyzing samples using LC-MS/MS.
Materials and Reagents
-
Δ5-Avenasterol (Analyte)
-
This compound (Internal Standard)[3]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Chloroform
-
Toluene
-
Hexane
-
Isopropanol
-
Nitrogen gas
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Autosampler vials with inserts
-
Analytical balance
Preparation of Stock Solutions
-
Δ5-Avenasterol Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Δ5-Avenasterol and dissolve it in 1 mL of methanol in a volumetric flask.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.[3]
Note: Stock solutions should be stored at -20°C in amber glass vials to prevent degradation.
Preparation of Calibration Curve Standards
A serial dilution of the Δ5-Avenasterol stock solution is performed to create a series of calibration standards at different concentrations. The internal standard concentration is kept constant across all calibration standards and samples.
-
Working Internal Standard Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Δ5-Avenasterol stock solution and a fixed amount of the working internal standard solution into a final volume of solvent (e.g., methanol). A typical concentration range for the calibration curve might be 1 ng/mL to 1000 ng/mL.
Sample Preparation (Lipid Extraction)
For the analysis of Δ5-Avenasterol in biological samples (e.g., plasma, serum, tissue homogenate), a lipid extraction step is required. A modified Bligh-Dyer method is commonly used for sterol extraction.[6][7]
-
To 100 µL of the biological sample, add a known amount of the this compound working internal standard solution.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) and transfer it to a clean tube.
-
Dry the organic extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 100 µL of methanol) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM ammonium acetate
-
Mobile Phase B: Methanol:Acetonitrile (1:1, v/v) with 5 mM ammonium acetate
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the run time to elute the sterols.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode. Atmospheric pressure chemical ionization (APCI) can also be effective for sterol analysis.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Data Acquisition and Processing
-
Inject the prepared calibration standards in increasing order of concentration, followed by the prepared samples.
-
Monitor the specific MRM transitions for both Δ5-Avenasterol and this compound.
-
Integrate the peak areas for the analyte and the internal standard in both the calibration standards and the samples.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
For the unknown samples, calculate the peak area ratio of the analyte to the internal standard and use the regression equation from the calibration curve to determine the concentration of Δ5-Avenasterol in the sample.
Data Presentation
The quantitative data generated from the calibration curve should be summarized in a clear and structured table.
Table 1: Calibration Curve Data for Δ5-Avenasterol
| Calibration Level | Δ5-Avenasterol Concentration (ng/mL) | Δ5-Avenasterol Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1 | 15,000 | 1,000,000 | 0.015 |
| 2 | 5 | 78,000 | 1,050,000 | 0.074 |
| 3 | 10 | 160,000 | 1,020,000 | 0.157 |
| 4 | 50 | 820,000 | 1,080,000 | 0.759 |
| 5 | 100 | 1,700,000 | 1,030,000 | 1.650 |
| 6 | 500 | 8,600,000 | 1,060,000 | 8.113 |
| 7 | 1000 | 17,500,000 | 1,040,000 | 16.827 |
Table 2: Suggested MRM Transitions for Δ5-Avenasterol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Δ5-Avenasterol | 413.4 | 395.4 | 15 |
| Δ5-Avenasterol | 413.4 | 297.3 | 25 |
| This compound | 417.4 | 399.4 | 15 |
| This compound | 417.4 | 301.3 | 25 |
Note: The exact m/z values and collision energies may need to be optimized for the specific instrument used. The fragmentation of Δ5-avenasterol often involves the loss of water from the protonated molecule.[8]
Mandatory Visualization
Caption: Workflow for quantitative analysis of Δ5-Avenasterol using an internal standard.
References
- 1. core.ac.uk [core.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
Application of Δ5-Avenasterol-d4 in Food Matrix Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Δ5-Avenasterol, a phytosterol found in various plant-based foods, is of significant interest due to its potential health benefits and its use as a biomarker for certain food ingredients. Accurate quantification of Δ5-Avenasterol in complex food matrices is crucial for quality control, nutritional labeling, and research. The use of a stable isotope-labeled internal standard, such as Δ5-Avenasterol-d4, coupled with mass spectrometry is the gold standard for achieving the highest accuracy and precision. This approach, known as isotope dilution mass spectrometry (IDMS), effectively compensates for matrix effects and variations in sample preparation and instrument response.
These application notes provide a comprehensive overview and detailed protocols for the analysis of Δ5-Avenasterol in various food matrices using this compound as an internal standard.
Analytical Principle
The core principle of isotope dilution mass spectrometry is the addition of a known amount of an isotopically labeled version of the analyte (this compound) to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the native analyte to the labeled internal standard using a mass spectrometer, the concentration of the native analyte can be determined with high accuracy, as most sources of analytical error are nullified.
Application Notes
Applicable Matrices:
This method is applicable to a wide range of food matrices, including:
-
Cereals and grains (e.g., oats, wheat, rice)
-
Edible oils (e.g., olive oil, sunflower oil, corn oil)
-
Nuts and seeds
-
Dairy products
-
Beverages
Key Advantages of Using this compound:
-
High Accuracy and Precision: Minimizes errors from sample preparation and matrix effects.
-
Improved Method Robustness: Reliable quantification across different food matrices.
-
Enhanced Specificity: Mass spectrometry provides high selectivity, distinguishing the analyte from interfering compounds.
-
Compliance with Regulatory Standards: IDMS is often a required or recommended method for reference measurements and regulatory submissions.
Experimental Protocols
General Experimental Workflow
The overall workflow for the analysis of Δ5-Avenasterol in food matrices using this compound is depicted below.
Protocol for Edible Oils
a. Sample Preparation:
-
Weigh 100 mg of the oil sample into a glass tube with a screw cap.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution in ethanol).
-
Add 5 mL of 2 M potassium hydroxide in ethanol.
-
Blanket the tube with nitrogen, seal, and vortex thoroughly.
-
Incubate at 70°C for 1 hour for saponification.
-
Cool the tube to room temperature.
-
Add 5 mL of deionized water and 5 mL of n-hexane.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 5 mL of n-hexane.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis or proceed to derivatization for GC-MS.
b. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient of methanol and water with 0.1% formic acid.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Δ5-Avenasterol and this compound.
Protocol for Cereal Grains
a. Sample Preparation:
-
Grind the cereal sample to a fine powder.
-
Weigh 1 g of the powdered sample into a glass tube.
-
Add the this compound internal standard.
-
Perform saponification as described for oils (steps 3-5). Due to the solid matrix, ensure thorough mixing.
-
Follow with liquid-liquid extraction (steps 6-11).
-
For complex matrices like cereals, a Solid Phase Extraction (SPE) cleanup step using a silica-based cartridge may be necessary to remove interferences.
-
Reconstitute the final extract for analysis.
b. GC-MS Analysis (Alternative to LC-MS/MS):
-
Derivatization: To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the derivatization reagents and reconstitute in hexane.
-
GC Column: A low-polarity capillary column (e.g., HP-5ms).
-
Analysis Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the silylated derivatives of Δ5-Avenasterol and this compound.
Quantitative Data Summary
The following table summarizes typical method validation parameters for the analysis of phytosterols in food matrices. While specific data for this compound is not widely published, these values provide a general expectation for a validated method.
| Parameter | Cereal Matrix | Oil Matrix | Dairy Matrix |
| Limit of Detection (LOD) | 0.05 - 0.5 mg/100g | 0.01 - 0.1 mg/100g | 0.1 - 1.0 mg/100g |
| Limit of Quantification (LOQ) | 0.15 - 1.5 mg/100g | 0.03 - 0.3 mg/100g | 0.3 - 3.0 mg/100g |
| Recovery (%) | 85 - 110% | 90 - 105% | 80 - 115% |
| Precision (RSD%) | < 15% | < 10% | < 20% |
Note: These are representative values and will vary depending on the specific instrumentation, matrix, and protocol used. A study on phytosterols in nuts and seeds reported a recovery of about 60% for Δ5-Avenasterol using alkaline hydrolysis, highlighting its potential for degradation and the importance of an isotope-labeled internal standard for accurate correction.[1]
Logical Relationship Diagram
The following diagram illustrates the logical principle behind using an internal standard for accurate quantification.
Conclusion
The use of this compound as an internal standard in an isotope dilution mass spectrometry workflow provides a highly accurate, precise, and robust method for the quantification of Δ5-Avenasterol in diverse and complex food matrices. The detailed protocols and principles outlined in these application notes serve as a valuable resource for researchers, scientists, and professionals in the food and pharmaceutical industries, enabling reliable analysis for quality control, nutritional assessment, and research and development.
References
Measuring Sterol Absorption with Deuterated Standards: Application Notes and Protocols
Introduction
The measurement of sterol absorption, particularly of cholesterol and plant sterols (phytosterols), is crucial for understanding lipid metabolism and the development of therapeutic strategies for dyslipidemia and cardiovascular disease. The use of stable, non-radioactive deuterated isotopes as tracers offers a safe and precise method for quantifying fractional sterol absorption in both clinical and research settings. This document provides detailed application notes and protocols for measuring sterol absorption using deuterated standards, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.
Signaling Pathway of Intestinal Sterol Absorption
The absorption of dietary and biliary sterols in the small intestine is a complex process mediated by a series of proteins in the enterocytes. The process begins with the formation of micelles containing bile salts and phospholipids, which solubilize the sterols. These micelles interact with the apical surface of the enterocytes, allowing the sterols to be taken up. The key proteins involved in this pathway are Niemann-Pick C1-Like 1 (NPC1L1), which is responsible for the uptake of sterols into the enterocyte, and the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, which form a heterodimer to efflux sterols back into the intestinal lumen. Once inside the enterocyte, a portion of the absorbed cholesterol is esterified by Acyl-CoA: cholesterol acyltransferase 2 (ACAT2) and incorporated into chylomicrons for secretion into the lymph.
Experimental Workflow for Sterol Absorption Studies
A typical sterol absorption study using deuterated standards involves several key stages, from volunteer recruitment and preparation to sample analysis and data interpretation. The workflow ensures that the study is conducted in a controlled and standardized manner to yield reliable and reproducible results.
Detailed Experimental Protocols
Protocol 1: In-Vivo Measurement of Fractional Sterol Absorption using a Dual-Isotope Method
This protocol describes a method for measuring fractional cholesterol absorption in human subjects using orally administered deuterated cholesterol as the tracer and deuterated sitosterol as a non-absorbable marker.
1. Subject Preparation:
-
Subjects should maintain their usual diet for at least one week prior to the study.
-
A fasting blood sample is collected on the morning of the study (Day 0).
2. Preparation and Administration of Deuterated Standards:
-
A sterile lipid emulsion is prepared containing a known amount of deuterated cholesterol (e.g., [2,2,4,4,6-²H₅]cholesterol) and deuterated sitostanol (e.g., [5,6,22,23-²H₄]sitostanol).
-
The emulsion is administered orally to the fasting subject, typically with a standardized breakfast to promote gallbladder contraction and micelle formation.
3. Sample Collection:
-
Blood samples are collected at timed intervals (e.g., 0, 4, 8, 12, 24, 48, 72, and 96 hours) after administration of the deuterated standards. Plasma is separated and stored at -80°C until analysis.
-
Fecal samples are collected for a period of 4 to 8 days following the administration of the standards. Samples should be frozen immediately after collection.
4. Calculation of Fractional Cholesterol Absorption:
-
The ratio of deuterated cholesterol to deuterated sitostanol is measured in the administered dose and in the fecal samples.
-
Fractional cholesterol absorption is calculated using the following formula:
-
% Absorption = 100 * [1 - (Fecal ²H₅-cholesterol / Fecal ²H₄-sitostanol) / (Dose ²H₅-cholesterol / Dose ²H₄-sitostanol)]
-
Protocol 2: Sample Preparation for Sterol Analysis from Plasma
This protocol details the extraction and preparation of sterols from plasma for analysis by GC-MS or LC-MS/MS.
1. Internal Standard Addition:
-
To 200 µL of plasma, add a known amount of a deuterated internal standard, such as d6-cholesterol, to correct for procedural losses.
2. Saponification (Hydrolysis of Sterol Esters):
-
Add 1 mL of ethanolic potassium hydroxide solution to the plasma sample.
-
Incubate at 60°C for 1 hour to hydrolyze the sterol esters to free sterols.
3. Liquid-Liquid Extraction:
-
After cooling, add 1 mL of deionized water and 2 mL of n-hexane.
-
Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the sterols to a clean tube.
-
Repeat the extraction with another 2 mL of n-hexane and combine the hexane fractions.
4. Derivatization (for GC-MS analysis):
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Add 50 µL of N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives of the sterols. The sample is now ready for GC-MS analysis.
Protocol 3: Quantification of Deuterated and Endogenous Sterols by GC-MS
This protocol outlines the parameters for the analysis of TMS-derivatized sterols by gas chromatography-mass spectrometry.
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 290°C at 20°C/min, and hold for 15 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target sterols and their deuterated analogs.
-
Monitored Ions (m/z):
-
Cholesterol-TMS: e.g., 458 (M+), 368 (M+-90)
-
²H₅-Cholesterol-TMS: e.g., 463 (M+), 373 (M+-90)
-
Sitosterol-TMS: e.g., 486 (M+), 396 (M+-90)
-
²H₄-Sitostanol-TMS: e.g., 492 (M+), 402 (M+-90)
-
-
Protocol 4: Quantification of Deuterated and Endogenous Sterols by LC-MS/MS
This protocol provides parameters for the analysis of underivatized sterols by liquid chromatography-tandem mass spectrometry. LC-MS/MS offers high sensitivity and specificity without the need for derivatization.
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column, such as a Poroshell 120 EC-C18 (150 x 4.6 mm, 2.7 µm).
-
Mobile Phase: A gradient of acetonitrile, methanol, and water with 0.1% formic acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific quantification.
-
MRM Transitions (m/z):
-
Cholesterol: e.g., 369.3 -> 161.1 ([M+H-H₂O]⁺ -> fragment)
-
²H₅-Cholesterol: e.g., 374.3 -> 161.1
-
Sitosterol: e.g., 397.4 -> 161.1
-
²H₄-Sitostanol: e.g., 403.4 -> 161.1
-
-
Data Presentation
The following table presents representative quantitative data from a hypothetical study investigating the effect of a cholesterol-lowering intervention on sterol absorption.
| Analyte | Baseline (µg/mL plasma) | Post-Intervention (µg/mL plasma) | % Change | Fractional Absorption (%) |
| Cholesterol | 1800 ± 150 | 1650 ± 130 | -8.3 | 55 ± 5 |
| Campesterol | 4.5 ± 0.8 | 3.2 ± 0.6 | -28.9 | 48 ± 6 |
| Sitosterol | 2.8 ± 0.5 | 1.9 ± 0.4 | -32.1 | 26 ± 4 |
| Lathosterol | 2.1 ± 0.4 | 2.9 ± 0.5 | +38.1 | N/A |
Data are presented as mean ± standard deviation. Lathosterol is a marker of cholesterol synthesis, not absorption.
Logical Flow of Data Analysis
The calculation of fractional sterol absorption from the raw analytical data follows a logical sequence of steps to ensure accuracy and account for isotopic enrichment and background levels.
Troubleshooting & Optimization
Technical Support Center: Δ5-Avenasterol-d4 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Δ5-Avenasterol-d4 in methanol.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving well in methanol?
A1: this compound is a phytosterol, a type of sterol lipid.[1] Like other sterols, its structure is largely non-polar and hydrophobic.[2] Methanol, while being a simple alcohol, is a polar solvent. This mismatch in polarity is the primary reason for the low solubility. Phytosterols are generally insoluble in water and only sparingly soluble in some alcohols.[2][3]
Q2: What is the expected solubility of sterols in methanol?
A2: The solubility of sterols in methanol is generally low. For instance, studies on cholesterol, a structurally similar sterol, show that its solubility in methanol is lower than in other alcohols like ethanol or butanol. The solubility is also highly dependent on temperature.[4]
Q3: Will heating the mixture improve solubility?
A3: Yes, increasing the temperature generally increases the solubility of sterols in alcoholic solvents.[2][4] However, it is crucial to be mindful of the compound's stability at higher temperatures, as prolonged heating can lead to degradation.[5]
Q4: Can I use a co-solvent to improve solubility?
A4: Absolutely. Using a co-solvent is a highly effective and common strategy. Since Δ5-Avenasterol is slightly soluble in chloroform and ethyl acetate, preparing a concentrated stock solution in a small amount of a less polar solvent and then diluting it with methanol can significantly improve solubility.[6] Mixtures of solvents can enhance the overall solubility of sterols.[2] For example, a mixture of ethanol and dichloromethane has been used to dissolve β-sitosterol.[7]
Q5: How does sonication help with dissolution?
A5: Sonication uses ultrasonic waves to agitate the solvent and solute particles. This process can help break down solute agglomerates, increasing the surface area exposed to the solvent and accelerating the rate of dissolution. It is particularly useful for creating fine dispersions and can be used in conjunction with other methods like heating or co-solvents.[8]
Troubleshooting Guide
Problem 1: The this compound powder remains as a solid precipitate in methanol at room temperature.
-
Cause: The concentration of this compound exceeds its solubility limit in pure methanol at the current temperature.
-
Solution 1: Increase Temperature: Gently warm the solution in a water bath while stirring. The solubility of sterols in alcohols increases linearly with temperature. Monitor the solution closely and avoid overheating to prevent potential degradation.
-
Solution 2: Use a Co-solvent: Dissolve the this compound in a minimal volume of a less polar solvent in which it is more soluble, such as chloroform or ethyl acetate.[6] Then, add this stock solution dropwise into the methanol while vortexing or stirring vigorously. This creates a solvent system more favorable for the non-polar sterol.
-
Solution 3: Apply Sonication: Place the vial containing the mixture in an ultrasonic bath. Sonication can provide the energy needed to break up particles and enhance dissolution.[8] This can be combined with gentle warming.
Problem 2: The solution becomes cloudy or forms a fine suspension after mixing.
-
Cause: The compound is not fully dissolved but is instead dispersed as very small, colloidal particles. This is not a true solution and may not be suitable for all experimental applications.
-
Solution 1: Re-evaluate Solvent System: The current solvent system is not adequate. The most reliable solution is to use a co-solvent system as described in "Problem 1, Solution 2" to achieve a true solution.
-
Solution 2: Filtration (for specific applications): If the goal is to create a saturated solution, the cloudy mixture can be filtered through a 0.22 µm syringe filter to remove undissolved particles, yielding a clear, saturated methanolic solution.
Problem 3: The compound dissolves after heating but precipitates back out as the solution cools to room temperature.
-
Cause: The solution was supersaturated at the higher temperature, and the solubility limit drops as the temperature decreases, causing the solute to crystallize.
-
Solution 1: Maintain Experimental Temperature: If your experiment allows, maintain the elevated temperature at which the compound is soluble throughout the procedure using a heated stage, water bath, or incubator.
-
Solution 2: Adjust the Co-solvent Ratio: The amount of co-solvent may be insufficient to keep the sterol in solution at room temperature. Prepare a new solution by first dissolving the this compound in a slightly larger volume of the co-solvent before adding it to the methanol. The goal is to find a stable binary solvent mixture for your target concentration at room temperature.
Data Presentation
The following table summarizes the mole fraction solubility of cholesterol in methanol at various temperatures. While this data is for cholesterol, it provides a useful reference for the expected solubility behavior of other sterols like Δ5-Avenasterol in methanol.
| Temperature (K) | Temperature (°C) | Mole Fraction Solubility of Cholesterol (x 10³) |
| 293.15 | 20.00 | 0.211 |
| 298.15 | 25.00 | 0.243 |
| 303.15 | 30.00 | 0.280 |
| 308.15 | 35.00 | 0.321 |
| 313.15 | 40.00 | 0.368 |
| 318.15 | 45.00 | 0.422 |
Experimental Protocols
Protocol 1: Improving Solubility with Gentle Heating
-
Add the weighed amount of this compound and the required volume of methanol to a clean glass vial.
-
Add a small magnetic stir bar to the vial.
-
Place the vial in a water bath set on a magnetic stir plate.
-
Begin stirring at a moderate speed.
-
Gradually increase the temperature of the water bath, starting from room temperature up to 40-45°C.[9]
-
Visually monitor the vial for the dissolution of the solid. Do not exceed 50°C to minimize the risk of degradation.
-
Once dissolved, the solution can be used at the elevated temperature, or tested for stability upon cooling.
Protocol 2: Using a Co-Solvent System (Chloroform/Methanol)
-
Weigh the required amount of this compound into a small glass vial.
-
Add a minimal volume of chloroform (e.g., 50-100 µL) to completely dissolve the solid. Δ5-Avenasterol is known to be slightly soluble in chloroform.[6]
-
In a separate, larger vessel, measure out the required volume of methanol.
-
While vigorously stirring or vortexing the methanol, add the concentrated chloroform-sterol solution drop by drop.
-
Observe the solution. If it remains clear, the sterol is soluble in this co-solvent mixture. If cloudiness appears, the proportion of methanol is too high for the given concentration. Adjust by re-preparing with a higher initial volume of chloroform.
Protocol 3: Aiding Dissolution with Sonication
-
Prepare the mixture of this compound in methanol in a glass vial.
-
Place the vial in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.
-
Turn on the sonicator. The high-frequency sound waves will agitate the mixture.
-
Monitor the dissolution. This may take several minutes.
-
Be aware that sonication can generate heat. If temperature sensitivity is a concern, use an ice-water bath for sonication to keep the sample cool.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for the co-solvent dissolution method.
Caption: Key factors influencing sterol solubility in polar solvents.
References
- 1. Showing Compound delta-5-Avenasterol (FDB004212) - FooDB [foodb.ca]
- 2. research.aalto.fi [research.aalto.fi]
- 3. WO2015124083A1 - Beverage dissolved with phytosterol and production method therefor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. ijettjournal.org [ijettjournal.org]
- 9. Extraction of phytosterols and tocopherols from rapeseed oil waste by supercritical CO2 plus co-solvent: A comparison with conventional solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Δ5-Avenasterol-d4 by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometer parameters for the detection and quantification of Δ5-Avenasterol-d4. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal Multiple Reaction Monitoring (MRM) transitions for Δ5-Avenasterol and this compound?
A1: The selection of MRM transitions is a critical step in developing a sensitive and specific LC-MS/MS method. For sterols like Δ5-Avenasterol, the protonated molecule [M+H]+ is a common precursor ion in positive electrospray ionization (ESI). The fragmentation of the precursor ion in the collision cell will generate specific product ions.
For Δ5-Avenasterol (Molecular Weight: 412.69 g/mol ) and its d4-deuterated internal standard, you should start by infusing a standard solution of each compound into the mass spectrometer to determine the most abundant and stable precursor and product ions.
Based on typical sterol fragmentation patterns, which often involve the loss of water ([M+H-H₂O]⁺), here are some suggested starting points for your optimization:
Table 1: Suggested MRM Transitions for Δ5-Avenasterol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Δ5-Avenasterol | 413.4 | 395.4 | [M+H]⁺ → [M+H-H₂O]⁺ |
| Δ5-Avenasterol | 413.4 | 377.4 | [M+H]⁺ → [M+H-2H₂O]⁺ |
| This compound | 417.4 | 399.4 | [M+H]⁺ → [M+H-H₂O]⁺ |
| This compound | 417.4 | 381.4 | [M+H]⁺ → [M+H-2H₂O]⁺ |
Note: These are predicted transitions and must be empirically optimized for your specific instrument by performing a product ion scan and a precursor ion scan.
Q2: What are the key instrument parameters to optimize for this compound detection?
A2: Besides the MRM transitions, several other instrument parameters significantly impact the sensitivity and robustness of your assay. These should be optimized systematically:
-
Collision Energy (CE): This parameter directly affects the fragmentation of the precursor ion. A CE ramp experiment should be performed for each MRM transition to find the voltage that yields the highest product ion intensity.
-
Cone Voltage (or Declustering Potential): This voltage influences the desolvation of the ions entering the mass spectrometer and can also induce in-source fragmentation. Optimize this parameter to maximize the intensity of the precursor ion while minimizing fragmentation in the source.
-
Source Parameters: These include gas flows (nebulizer, auxiliary, and curtain gas) and temperature. These should be optimized to ensure efficient desolvation and ionization of the analyte as it elutes from the LC column.
Q3: What type of sample preparation is required for the analysis of this compound from biological matrices?
A3: Proper sample preparation is crucial to remove interferences and concentrate the analyte. For sterols in biological samples (e.g., plasma, tissue), a common workflow involves:
-
Saponification: This step hydrolyzes sterol esters to their free sterol form. This is typically achieved by heating the sample with a strong base like potassium hydroxide (KOH) in an alcoholic solution.
-
Liquid-Liquid Extraction (LLE): After saponification, the free sterols are extracted into a non-polar organic solvent such as hexane or a mixture of hexane and ethyl acetate.
-
Solid-Phase Extraction (SPE): For cleaner samples, an optional SPE step using a silica-based sorbent can be employed to further remove interfering lipids.
It is essential to add the deuterated internal standard (this compound) at the very beginning of the sample preparation process to account for any analyte loss during these steps.
Detailed Experimental Protocol
This protocol provides a general framework for the quantification of Δ5-Avenasterol using this compound as an internal standard.
1. Sample Preparation
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 1 mL of 1 M ethanolic KOH.
-
Vortex vigorously for 30 seconds.
-
Incubate at 60°C for 1 hour to facilitate saponification.
-
Allow the samples to cool to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex for 2 minutes to extract the sterols into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction (steps 6-9) with an additional 2 mL of hexane and combine the hexane fractions.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for sterol analysis.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
-
Injection Volume: 5-10 µL
Table 2: Example LC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.3 | 10 | 90 |
| 5.0 | 0.3 | 0 | 100 |
| 8.0 | 0.3 | 0 | 100 |
| 8.1 | 0.3 | 10 | 90 |
| 10.0 | 0.3 | 10 | 90 |
-
MS/MS Detection: Operate the mass spectrometer in positive ESI mode with the optimized MRM transitions and instrument parameters.
Visualized Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q: I am observing a weak or no signal for this compound. What should I check?
A: A weak or absent signal can stem from several factors. Follow this logical troubleshooting path:
-
Check Instrument Performance:
-
Have you recently calibrated the mass spectrometer?
-
Are you able to see a signal when infusing a freshly prepared standard solution of this compound directly into the mass spectrometer? If not, there may be an issue with the instrument itself or the standard solution.
-
-
Investigate the LC System:
-
Is the LC pump pressure stable and within the expected range? Fluctuations could indicate a leak or a blockage.
-
Is there sufficient mobile phase in the solvent bottles?
-
-
Review Sample Preparation:
-
Was the internal standard added correctly?
-
Could the sample have been lost during the extraction or evaporation steps?
-
Is your final reconstituted sample fully dissolved?
-
-
Examine MS/MS Method Parameters:
-
Are the correct MRM transitions selected in your acquisition method?
-
Are the collision energy and cone voltage values appropriate? A re-optimization might be necessary.
-
Q: My chromatography shows poor peak shape (e.g., tailing or fronting). How can I improve it?
A: Poor peak shape can compromise the accuracy of your quantification. Consider the following:
-
Reconstitution Solvent: Ensure your sample is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase conditions. Reconstituting in a much stronger solvent can lead to peak distortion.
-
Column Health: The column may be aging or contaminated. Try flushing the column with a strong solvent or replacing it if necessary.
-
Mobile Phase pH: While less common for sterols, the pH of the mobile phase can affect the peak shape of some compounds. Ensure the formic acid concentration is consistent.
Q: I am seeing high background noise or interfering peaks. What are the likely causes?
A: High background or interferences can originate from the sample matrix, solvents, or the system itself.
-
Sample Matrix Effects: Biological samples are complex. Consider adding a solid-phase extraction (SPE) cleanup step after the liquid-liquid extraction to remove more interfering compounds.
-
Solvent Contamination: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
-
System Contamination: If you suspect the system is contaminated, perform a thorough cleaning of the LC system and the mass spectrometer source.
Visualized Troubleshooting Logic
Caption: Troubleshooting logic for weak or no signal.
How to address matrix effects in Δ5-Avenasterol-d4 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Δ5-Avenasterol-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. In biological samples like plasma or serum, these interfering compounds can include phospholipids, fatty acids, and other structurally similar sterols. These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. For lipophilic compounds like phytosterols, matrix effects are a significant challenge in LC-MS/MS analysis.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) version of Δ5-Avenasterol. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. Because SIL internal standards have nearly identical physicochemical properties to their unlabeled counterparts, they are the gold standard for compensating for matrix effects and potential losses during sample preparation.
Q3: What are the primary strategies to counteract matrix effects in this compound quantification?
A3: The main strategies include:
-
Stable Isotope Dilution Analysis (SIDA): This is the most effective method, utilizing a stable isotope-labeled internal standard like this compound to correct for both matrix effects and variability in sample recovery.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects experienced by the analyte in the actual samples.
-
Thorough Sample Preparation: Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation can be optimized to remove a significant portion of interfering matrix components before LC-MS/MS analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Fronting or Tailing) | 1. Column Overload: Injecting too high a concentration of the sample. 2. Inappropriate Injection Solvent: The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase, causing the analyte to spread on the column. 3. Column Degradation: Loss of stationary phase or contamination of the column. | 1. Dilute the sample extract and re-inject. 2. Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase. 3. Replace the guard column or the analytical column. |
| High Signal Variability Between Replicates | 1. Inconsistent Sample Preparation: Variations in extraction efficiency or final extract volume. 2. Significant Matrix Effects: Ion suppression or enhancement is varying between samples. 3. Instrument Instability: Fluctuations in the LC or MS system. | 1. Ensure precise and consistent execution of the sample preparation protocol. Use of an automated liquid handler can improve reproducibility. 2. Implement stable isotope dilution analysis with this compound. If not available, use matrix-matched calibrants. 3. Perform system suitability tests and ensure the instrument is properly calibrated and stabilized. |
| Low Analyte Response or Signal Suppression | 1. Co-elution with Phospholipids: Common in plasma and serum samples, phospholipids are known to cause significant ion suppression. 2. Inefficient Desolvation: High concentrations of non-volatile matrix components can hinder the formation of gas-phase ions in the MS source. 3. Suboptimal Ionization Source Parameters: Incorrect temperature, gas flows, or voltages can lead to poor ionization efficiency. | 1. Optimize the sample preparation to specifically remove phospholipids (e.g., using a targeted SPE sorbent or a protein precipitation plate with a phospholipid removal membrane). 2. Dilute the sample to reduce the overall concentration of matrix components entering the MS source. 3. Optimize MS source parameters (e.g., temperature, nebulizer gas, drying gas) by infusing a standard solution of Δ5-Avenasterol. |
| Unexpected Peaks or High Background Noise | 1. Contamination: From solvents, glassware, or the LC system itself. 2. Carryover: Analyte from a previous, more concentrated sample is retained in the injection system or on the column. 3. Matrix Interferences: Co-eluting compounds from the matrix that are detected by the MS. | 1. Use high-purity solvents and thoroughly clean all glassware. Flush the LC system with a strong solvent. 2. Implement a robust needle wash protocol in the autosampler method, using a strong, organic solvent. Inject blank samples after high-concentration samples to check for carryover. 3. Improve chromatographic separation to resolve the analyte from interfering peaks. Optimize the sample cleanup procedure to remove these interferences. |
Data Presentation
The following table summarizes representative data on the effectiveness of different matrix effect mitigation strategies for phytosterol analysis.
| Mitigation Strategy | Analyte Recovery (%) | Matrix Effect (%) * | Precision (%RSD) | Accuracy (%Bias) |
| None (Solvent Calibration) | 95 ± 5 | 45 ± 15 (Suppression) | < 20 | ± 30 |
| Matrix-Matched Calibration | 95 ± 5 | N/A (Compensated) | < 15 | ± 15 |
| Stable Isotope Dilution (SIDA) | N/A (Corrected) | N/A (Corrected) | < 10 | ± 10 |
*Matrix Effect (%) is calculated as: (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. A positive value indicates suppression.
Experimental Protocols
Detailed Methodology for Stable Isotope Dilution Analysis of Δ5-Avenasterol in Human Serum
This protocol is a representative method for the quantification of Δ5-Avenasterol using this compound as an internal standard.
1. Materials and Reagents:
-
Human serum samples
-
Δ5-Avenasterol analytical standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Ethanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Potassium hydroxide (KOH)
-
Water (LC-MS grade)
-
n-Hexane (LC-MS grade)
2. Sample Preparation: a. Spiking: To 100 µL of serum in a glass tube, add 10 µL of the this compound internal standard solution (concentration should be optimized based on expected analyte levels). b. Saponification (to hydrolyze sterol esters): Add 1 mL of 1 M ethanolic KOH. Vortex vigorously for 30 seconds. c. Hydrolysis: Incubate the mixture at 60°C for 1 hour. d. Liquid-Liquid Extraction (LLE): i. After cooling to room temperature, add 1 mL of water and 2 mL of n-hexane. ii. Vortex for 2 minutes and then centrifuge at 3000 x g for 5 minutes. iii. Carefully transfer the upper n-hexane layer to a clean glass tube. iv. Repeat the extraction with another 2 mL of n-hexane and combine the hexane layers. e. Drying: Evaporate the pooled n-hexane extract to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol:Water). Vortex to ensure complete dissolution.
3. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 90% B
-
1-8 min: Linear ramp to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 90% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with appropriate optimization.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Δ5-Avenasterol: Monitor a specific precursor-product ion transition (to be determined by direct infusion of the standard).
-
This compound: Monitor the corresponding deuterated precursor-product ion transition.
-
4. Quantification:
- Construct a calibration curve by plotting the ratio of the peak area of Δ5-Avenasterol to the peak area of this compound against the concentration of the calibration standards.
- Determine the concentration of Δ5-Avenasterol in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Biosynthesis pathway involving Δ7-Avenasterol in plants.
Stability and long-term storage of Δ5-Avenasterol-d4 solutions
This technical support center provides guidance on the stability and long-term storage of Δ5-Avenasterol-d4 solutions for researchers, scientists, and drug development professionals. The following information is based on best practices for handling sterol compounds and their deuterated analogs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is limited, the non-deuterated form, Δ5-Avenasterol, is slightly soluble in chloroform and ethyl acetate. For long-term storage, it is advisable to use a non-polar, aprotic solvent to minimize potential degradation. Ethanol or acetonitrile can also be used for creating working solutions, but these may be less suitable for long-term storage due to their reactivity. Always ensure the compound is fully dissolved before use.
Q2: What is the optimal temperature for long-term storage of this compound solutions?
A2: For long-term stability, it is recommended to store this compound solutions at -20°C or lower. The non-deuterated analog, Δ5-Avenasterol, is reported to be stable for at least four years when stored at -20°C. Storing solutions at ultra-low temperatures (-80°C) can further enhance stability and is recommended for archival purposes.
Q3: How should I handle this compound solutions to prevent degradation?
A3: To prevent degradation, it is crucial to handle this compound solutions with care. Key recommendations include:
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. It is best to aliquot the stock solution into single-use vials to avoid this.
-
Protect from Light: Sterol compounds can be sensitive to light. Store solutions in amber vials or protect them from light by wrapping the vials in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, solutions can be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Avoid Contamination: Use high-purity solvents and sterile techniques to prevent microbial or chemical contamination.
Q4: What are the potential signs of degradation in my this compound solution?
A4: Visual signs of degradation are often not apparent. The most reliable way to assess the stability of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new peaks or a decrease in the area of the parent peak can indicate degradation.
Q5: Can I store this compound in its dry, powdered form?
A5: Yes, storing the compound in its solid form at -20°C is the most stable option for long-term storage. Solutions should only be prepared as needed. If you purchase the compound as a neat solid, it is best to keep it in that form until you are ready to use it.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., varying peak areas in chromatography). | 1. Solution degradation due to improper storage. 2. Incomplete solubilization of the compound. 3. Multiple freeze-thaw cycles of the stock solution. | 1. Prepare a fresh solution from a solid standard. 2. Ensure complete dissolution by vortexing or brief sonication. 3. Aliquot stock solutions into single-use vials. |
| Appearance of unexpected peaks in the chromatogram. | 1. Oxidation of the sterol. 2. Reaction with the solvent or contaminants. | 1. Store solutions under an inert atmosphere. Use degassed solvents. 2. Use high-purity solvents and prepare fresh solutions. |
| Difficulty dissolving the compound. | 1. Use of an inappropriate solvent. 2. The concentration of the solution is too high. | 1. Try a different solvent such as chloroform or ethyl acetate. Gentle warming and sonication can aid dissolution. 2. Prepare a more dilute solution. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., chloroform, ethyl acetate) to achieve the desired concentration.
-
Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes.
-
Storage: Store the stock solution in an amber glass vial at -20°C or below. For added protection, flush the vial with an inert gas before sealing.
Protocol for Assessing the Stability of this compound Solutions
-
Sample Preparation: Prepare several aliquots of the this compound solution in the solvent of interest.
-
Storage Conditions: Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature) and for various durations (e.g., 1 week, 1 month, 3 months).
-
Analytical Method: At each time point, analyze an aliquot using a validated analytical method, such as LC-MS or GC-MS.
-
Data Analysis: Compare the peak area of this compound in the stored samples to a freshly prepared standard. A decrease in the peak area indicates degradation. Also, monitor for the appearance of new peaks that may correspond to degradation products.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Caption: Factors influencing the stability of this compound solutions and mitigation strategies.
Technical Support Center: Preventing Isotopic Exchange in Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange in deuterated standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for deuterated standards?
A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in a deuterated standard is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] This is a significant concern because it compromises the isotopic purity of the standard. In quantitative analysis, such as mass spectrometry, where deuterated compounds are used as internal standards, a change in the isotopic distribution can lead to inaccurate quantification of the target analyte.[2]
Q2: Which functional groups are most susceptible to hydrogen-deuterium exchange?
A: Protons attached to heteroatoms are highly susceptible to exchange. This includes hydrogens in hydroxyl (-OH), amine (-NH), carboxyl (-COOH), and thiol (-SH) groups. Additionally, protons on carbons adjacent to carbonyl groups (alpha-carbons) can also undergo exchange, especially under basic or acidic conditions due to enolization.[3] It is crucial to select deuterated standards where the deuterium labels are on stable, non-exchangeable positions.[3]
Q3: What are the primary factors that promote isotopic exchange?
A: The main factors influencing the rate of H/D exchange are:
-
pH: Both acidic and basic conditions can catalyze H/D exchange. The minimum rate of exchange for many compounds is typically observed in a pH range of 3-5.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate exchange. The choice of solvent for storing and handling deuterated standards is critical.[4]
Q4: How should I properly store my deuterated standards to maintain isotopic purity?
A: Proper storage is crucial for the long-term stability of deuterated standards. Here are some best practices:
-
Solvent Choice: Whenever possible, dissolve and store deuterated standards in aprotic, anhydrous solvents (e.g., acetonitrile, dichloromethane). If an aqueous solution is necessary, use D₂O with the appropriate pD.
-
Temperature: Store solutions at low temperatures, typically -20°C or -80°C, to minimize exchange rates.
-
Inert Atmosphere: Store standards under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.
-
Container: Use high-quality, sealed vials to prevent solvent evaporation and moisture ingress.
Q5: Can the choice of deuterated solvent in NMR affect the sample?
A: Yes, the choice of deuterated solvent can significantly impact your sample and NMR results. Deuterated solvents can have different physical properties compared to their non-deuterated counterparts, which can affect the solubility and stability of your compound.[4] For instance, using a protic deuterated solvent like D₂O or methanol-d₄ can lead to the exchange of labile protons on your analyte.
Troubleshooting Guides
Problem: My deuterated standard shows decreasing isotopic purity over time.
| Possible Cause | Troubleshooting Steps |
| Improper Storage Solvent | 1. Verify the solvent used for storing the standard. 2. If it is a protic solvent (e.g., water, methanol), this is a likely cause of back-exchange.[4] 3. If possible, re-prepare the standard in a high-purity, anhydrous aprotic solvent like acetonitrile or dichloromethane. |
| Exposure to Atmospheric Moisture | 1. Ensure that vials are properly sealed with high-quality caps and septa. 2. When preparing solutions, work in a dry environment, such as a glove box or under a stream of inert gas (argon or nitrogen).[5] 3. Use single-use ampules if available to minimize repeated exposure of the stock solution to the atmosphere. |
| Inappropriate Storage Temperature | 1. Confirm the storage temperature of your standard. 2. For long-term storage, -20°C or -80°C is recommended to slow down any potential exchange reactions. |
| pH of the Solution | 1. If the standard is in an aqueous or protic solvent, the pH could be promoting exchange. 2. Acidic or basic conditions can catalyze H/D exchange.[1] Consider buffering the solution to a pH where the exchange rate is minimal (typically pH 3-5 for many compounds). |
Problem: I observe significant back-exchange during my sample preparation for LC-MS analysis.
| Possible Cause | Troubleshooting Steps |
| Protic Solvents in Sample Preparation | 1. Minimize the exposure of the deuterated standard to protic solvents (e.g., water, methanol) in your sample preparation workflow. 2. If aqueous solutions are necessary, keep the contact time as short as possible. |
| Elevated Temperatures during Sample Preparation | 1. Perform all sample preparation steps at low temperatures (e.g., on ice or in a cold room) to reduce the rate of back-exchange.[5] |
| pH of the Sample Matrix or Mobile Phase | 1. If your sample matrix is highly acidic or basic, it can promote back-exchange. 2. Consider adjusting the pH of your sample to a more neutral range if the analytical method allows. 3. Ensure the mobile phase for your LC-MS analysis is not at a pH that would cause on-column exchange. |
| Long Sample Preparation Times | 1. Streamline your sample preparation workflow to minimize the time the deuterated standard is in a potentially exchange-promoting environment. 2. Prepare samples in small batches to reduce the time each sample sits before analysis. |
Quantitative Data Summary
Table 1: Effect of pH on the Stability of a Deuterated Standard
| pH | % Deuterium Remaining (after 24h at 25°C) |
| 2.0 | 85% |
| 4.0 | 98% |
| 7.0 | 92% |
| 9.0 | 75% |
| Note: Data are representative and can vary depending on the specific compound and the position of the deuterium label. |
Table 2: Effect of Temperature on the Stability of a Deuterated Standard
| Temperature | % Deuterium Remaining (after 24h at pH 7.0) |
| 4°C | 99% |
| 25°C | 92% |
| 50°C | 78% |
| Note: Data are representative and can vary depending on the specific compound and the position of the deuterium label. |
Experimental Protocols
Protocol 1: Quenching an Isotopic Exchange Reaction
This protocol is designed to rapidly stop a hydrogen-deuterium exchange reaction to preserve the isotopic labeling for analysis.
Materials:
-
Deuterated standard in an exchange-promoting solvent.
-
Quench buffer (e.g., a buffer at a pH where the exchange rate is minimal, typically pH 2.5-3.0 for amide protons).
-
Dry ice or ice bath.
-
Aprotic solvent (e.g., anhydrous acetonitrile).
Procedure:
-
Pre-cool the quench buffer to 0°C or below using an ice bath or dry ice.
-
Rapidly add the pre-cooled quench buffer to the sample containing the deuterated standard. A 1:1 volume ratio is common. This will quickly lower the pH and temperature, significantly slowing the exchange reaction.
-
Immediately after quenching, if possible, dilute the sample with a cold, anhydrous aprotic solvent to further minimize exchange.
-
Proceed with your analytical workflow (e.g., LC-MS analysis) as quickly as possible, maintaining low temperatures throughout the process.
Protocol 2: Assessing Isotopic Purity using Mass Spectrometry
This protocol outlines a general procedure for determining the isotopic purity of a deuterated standard.[6][7][8][9][10]
Materials:
-
Deuterated standard.
-
High-resolution mass spectrometer.
-
Appropriate solvent for dissolving the standard.
Procedure:
-
Prepare a solution of the deuterated standard at a suitable concentration for mass spectrometry analysis.
-
Infuse the solution directly into the mass spectrometer or inject it onto an appropriate LC column.
-
Acquire a high-resolution mass spectrum of the molecular ion region of the compound.
-
Identify the monoisotopic peak of the unlabeled compound and the corresponding peaks for each deuterated isotopologue.
-
Calculate the isotopic purity by determining the relative abundance of the desired deuterated isotopologue compared to the sum of all isotopologues (unlabeled and partially labeled).
-
Isotopic Purity (%) = (Intensity of desired deuterated peak / Sum of intensities of all isotopic peaks) x 100
-
Visualizations
Caption: Factors leading to isotopic exchange and its consequences.
Caption: Workflow for minimizing isotopic exchange.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
Technical Support Center: Δ5-Avenasterol-d4 Analysis
Welcome to the technical support center for Δ5-Avenasterol-d4 analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants observed during the analysis of this compound?
A1: During the analysis of this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the most frequently encountered contaminants are siloxanes and phthalates.[1][2][3][4] These compounds are ubiquitous in laboratory environments and can interfere with the detection and quantification of your analyte.
Q2: What are the typical sources of siloxane contamination?
A2: Siloxanes, which are silicon-based polymers, can be introduced from various sources in the laboratory. Common sources include:
-
GC components: Septa, O-rings, and column bleed from the GC column itself are major contributors.[1]
-
Laboratory environment: Siloxanes are present in many consumer products like cosmetics and deodorants, and can be present in laboratory air.[2][5]
-
Sample preparation: Vials, septa, and other labware can introduce siloxane contaminants.[1]
Q3: How can I identify siloxane contamination in my GC-MS analysis?
A3: Siloxane contamination in GC-MS is often characterized by the presence of specific ions in the mass spectrum. Common characteristic ions for siloxanes include m/z 73, 147, 207, 281, and 355.[1] A rising baseline in the chromatogram can also be indicative of column bleed, a common source of siloxane contamination.[1]
Q4: What are the primary sources of phthalate contamination?
A4: Phthalates are plasticizers and are widespread in the laboratory environment. Key sources include:
-
Plastics: Any plastic materials used in sample preparation or storage, such as pipette tips, tubes, and containers can leach phthalates.
-
Solvents and reagents: Impurities in solvents can be a significant source.
-
Laboratory air: Phthalates can be present in the air, originating from building materials and equipment.[2][3]
-
Injector syringe: The syringe needle can absorb phthalates from the lab air, which are then introduced during injection.[3]
Q5: How can I minimize background from phthalates and siloxanes?
A5: Minimizing background contamination requires a systematic approach:
-
Use high-purity solvents and reagents.
-
Properly clean all glassware.
-
Use phthalate-free and siloxane-free labware whenever possible.
-
Implement a regular cleaning and maintenance schedule for your analytical instrument.
-
Run blank samples to identify sources of contamination. [1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptom: You observe extraneous peaks in your chromatogram that are not related to your sample or standards.
Possible Cause: Contamination from the analytical system or sample preparation.
Troubleshooting Steps:
-
Analyze a Blank: Inject a blank solvent to determine if the contamination is from the solvent or the instrument.
-
Identify the Contaminant: Examine the mass spectrum of the unknown peak.
-
Siloxanes: Look for characteristic ions such as m/z 73, 147, 207, 281, 355.[1]
-
Phthalates: Common ions include m/z 149.
-
-
Isolate the Source:
-
If the blank is contaminated, the issue may be with the solvent, vial, or the instrument itself. Try a new bottle of solvent and a different batch of vials.
-
If the blank is clean, the contamination is likely from the sample preparation steps.
-
Experimental Protocol: Blank Analysis for Contamination Identification
Objective: To determine the source of background contamination in the analytical system.
Methodology:
-
Prepare a blank sample by filling a clean autosampler vial with the mobile phase or solvent used for sample dilution.
-
Use a new, clean vial and cap to avoid carryover.
-
Inject the blank sample using the same analytical method as for your this compound samples.
-
Analyze the resulting chromatogram and mass spectrum for the presence of common contaminants like siloxanes and phthalates.
-
If contaminants are detected, proceed to troubleshoot the solvent, vial/cap, and instrument components.
Issue 2: High Background Noise
Symptom: The baseline of your chromatogram is noisy, making it difficult to detect and integrate low-level analytes.
Possible Cause: Column bleed or a contaminated mobile phase.
Troubleshooting Steps:
-
Check for Column Bleed: A rising baseline with increasing temperature in GC-MS is a classic sign of column bleed, which releases siloxanes.[1]
-
Condition the Column: Follow the manufacturer's instructions for conditioning the GC column.
-
Prepare Fresh Mobile Phase: If using LC-MS, prepare a fresh mobile phase with high-purity solvents and additives.
-
Clean the System: Flush the LC system with a strong, appropriate solvent to remove any buildup of contaminants.
Data Presentation
For clear comparison of results, all quantitative data should be summarized in structured tables.
Table 1: Common Siloxane Contaminant Ions
| Mass-to-Charge Ratio (m/z) | Possible Source |
| 73, 147, 281, 355 | Vial septa, other GC components[1] |
| 207 | Column bleed[1] |
Table 2: Example Troubleshooting Log
| Date | Experiment ID | Issue Observed | Troubleshooting Action | Outcome |
| 2025-10-30 | D5A-001 | Unexpected peak at RT 12.5 min | Blank injection performed. | Peak present in blank, m/z 149 suggests phthalate. |
| 2025-10-31 | D5A-001 | Phthalate contamination | Changed to new solvent bottle. | Peak intensity reduced by 90%. |
Visualizations
Diagram 1: Troubleshooting Workflow for Contamination
Caption: A logical workflow for identifying and resolving contamination issues.
Diagram 2: Sources of Laboratory Contamination
Caption: Common sources of contamination in analytical laboratories.
References
- 1. Siloxane peaks in baseline GCMS [glsciences.eu]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle [ricerca.unityfvg.it]
- 4. merckmillipore.com [merckmillipore.com]
- 5. proceedings.cmbes.ca [proceedings.cmbes.ca]
Technical Support Center: Correcting for Instrument Variability with Δ5-Avenasterol-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Δ5-Avenasterol-d4 as an internal standard to correct for instrument variability in analytical experiments, particularly in the field of mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why should I use an internal standard like this compound in my sterol analysis?
Using a stable isotope-labeled internal standard such as this compound is crucial for accurate quantification in mass spectrometry-based assays. It helps to correct for variations that can occur during sample preparation, injection, chromatography, and ionization. Since this compound is structurally and chemically very similar to the analytes of interest (e.g., other phytosterols), it experiences similar variations. By adding a known amount of the internal standard to every sample and calibration standard, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains stable even if the absolute signal intensity fluctuates, leading to more precise and accurate results.
Q2: How does this compound help in correcting for instrument variability?
Instrument performance can fluctuate over the course of an analytical run due to factors like changes in the ionization source efficiency, detector sensitivity, or minor inconsistencies in the LC pump flow rate. This compound, being a deuterated analog of a common plant sterol, co-elutes with or elutes very closely to other sterols. Any instrument-related signal suppression or enhancement will affect both the analyte and the internal standard similarly. By calculating the analyte-to-internal standard peak area ratio, these variations are normalized, ensuring that the quantitative data is reliable and reproducible across different samples and batches.
Q3: For which analytes is this compound a suitable internal standard?
This compound is an excellent internal standard for the quantification of various phytosterols and related compounds, especially in complex matrices like plant extracts, food samples, and biological fluids. It is particularly well-suited for the analysis of:
-
β-sitosterol
-
Campesterol
-
Stigmasterol
-
Brassicasterol
-
Other related plant sterols and stanols
The key is that the internal standard should be chemically similar to the analyte and not naturally present in the samples being analyzed.
Q4: Can I use this compound for both LC-MS and GC-MS analysis?
Yes, this compound can be used as an internal standard for both LC-MS and GC-MS. However, for GC-MS analysis, a derivatization step (e.g., silylation) is typically required to increase the volatility of the sterols. The deuterated internal standard will undergo derivatization in the same way as the analytes, allowing for accurate correction. For LC-MS, derivatization is often not necessary, and the analysis can be performed directly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of sterols using this compound as an internal standard.
Issue 1: Poor Peak Shape (Tailing or Fronting) for both Analyte and Internal Standard
-
Possible Cause A: Column Overload.
-
Solution: Reduce the injection volume or dilute the sample. Ensure that the total amount of sterols injected does not exceed the column's loading capacity.
-
-
Possible Cause B: Inappropriate Mobile Phase.
-
Solution: Ensure the mobile phase composition is optimal for sterol analysis. Sterols are hydrophobic, so a mobile phase with a high organic content (e.g., methanol or acetonitrile) is typically required. Adjust the gradient or isocratic conditions to improve peak shape.
-
-
Possible Cause C: Column Degradation.
-
Solution: If the column has been used extensively, the stationary phase may be degraded. Replace the column with a new one of the same type. A guard column can help extend the life of the analytical column.
-
-
Possible Cause D: Extra-column Volume.
-
Solution: Check all tubing and connections for dead volume. Ensure that the tubing is cut evenly and properly seated in the fittings.
-
Issue 2: High Variability in the Analyte/Internal Standard Ratio
-
Possible Cause A: Inconsistent Addition of Internal Standard.
-
Solution: Ensure that the internal standard is added precisely and consistently to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. Use calibrated pipettes and vortex each sample thoroughly after the addition.
-
-
Possible Cause B: Matrix Effects.
-
Solution: Complex sample matrices can cause ion suppression or enhancement that affects the analyte and internal standard differently, especially if they do not co-elute perfectly. To diagnose this, perform a post-extraction spike experiment. To mitigate matrix effects, improve the sample cleanup procedure (e.g., using solid-phase extraction) or dilute the sample.
-
-
Possible Cause C: Analyte or Internal Standard Degradation.
-
Solution: Ensure that the samples and standards are stored properly (e.g., at -20°C or -80°C) and protected from light and oxygen to prevent degradation. Prepare fresh working solutions regularly.
-
Issue 3: No or Very Low Signal for this compound
-
Possible Cause A: Incorrect MS/MS Transition (MRM).
-
Solution: Verify the precursor and product ion m/z values for this compound in your MS method. These should be optimized by infusing a standard solution of the deuterated compound.
-
-
Possible Cause B: Ionization Issues.
-
Solution: Sterols are best ionized using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with an appropriate mobile phase modifier (e.g., ammonium formate). Optimize the ionization source parameters (e.g., gas flow, temperature, and voltage) for maximum sensitivity.
-
-
Possible Cause C: Forgetting to Add the Internal Standard.
-
Solution: Review your sample preparation workflow to ensure that the internal standard addition step was not missed. It is good practice to have a checklist for sample preparation.
-
Experimental Protocols
Protocol: Quantification of Phytosterols in Vegetable Oil using this compound
This protocol provides a general procedure for the quantification of common phytosterols (β-sitosterol, campesterol, and stigmasterol) in a vegetable oil matrix.
1. Materials and Reagents
-
Reference standards for β-sitosterol, campesterol, and stigmasterol
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, isopropanol, and hexane
-
Potassium hydroxide (KOH)
-
Deionized water
-
Vegetable oil sample
2. Preparation of Standards and Internal Standard
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the desired concentration range (e.g., 10 ng/mL to 2000 ng/mL).
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a working solution of this compound in methanol.
3. Sample Preparation (Saponification and Extraction)
-
Weigh approximately 100 mg of the vegetable oil sample into a glass tube.
-
Add 50 µL of the 10 µg/mL this compound internal standard spiking solution.
-
Add 2 mL of 1 M KOH in 90% methanol.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate at 60°C for 1 hour to saponify the oil.
-
Cool the sample to room temperature.
-
Add 2 mL of deionized water and 4 mL of hexane.
-
Vortex for 2 minutes to extract the unsaponifiable fraction (containing the sterols).
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a new tube.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., 95:5 methanol:water).
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: 80% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: APCI, positive ion mode
-
MRM Transitions: (Precursor Ion > Product Ion) - These should be optimized for your specific instrument.
-
This compound: e.g., m/z 401.4 > 383.4
-
β-Sitosterol: e.g., m/z 397.4 > 379.4
-
Campesterol: e.g., m/z 383.4 > 365.4
-
Stigmasterol: e.g., m/z 395.4 > 377.4
-
Data Presentation
Table 1: Representative LC-MS/MS Method Validation Data
| Parameter | β-Sitosterol | Campesterol | Stigmasterol |
| Linear Range (ng/mL) | 10 - 2000 | 10 - 2000 | 10 - 2000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.994 |
| Limit of Detection (LOD, ng/mL) | 1 | 1 | 1.5 |
| Limit of Quantification (LOQ, ng/mL) | 10 | 10 | 10 |
| Intra-day Precision (%RSD) | < 5% | < 6% | < 7% |
| Inter-day Precision (%RSD) | < 8% | < 9% | < 10% |
| Recovery (%) | 92 - 105% | 90 - 103% | 88 - 101% |
Table 2: Example Quantification of Phytosterols in a Corn Oil Sample
| Analyte | Concentration (µg/g oil) |
| β-Sitosterol | 4250.5 |
| Campesterol | 1780.2 |
| Stigmasterol | 350.8 |
Mandatory Visualizations
Caption: Experimental workflow for phytosterol quantification.
Caption: Correction for variability using an internal standard.
Dealing with co-eluting interferences in sterol analysis
Welcome to the technical support center for sterol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments, with a special focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant problem in sterol analysis?
A: Co-elution is a phenomenon in chromatography where two or more different compounds elute from the chromatography column at the same time, resulting in a single, overlapping peak.[1] This is a particularly common issue in sterol analysis because many sterols are structural isomers (e.g., positional isomers) with very similar physicochemical properties, making their chromatographic separation challenging.[2][3] When co-elution occurs, it becomes impossible to accurately identify and quantify the individual compounds, leading to unreliable and misleading results.[4]
Q2: How can I detect if I have co-eluting peaks in my chromatogram?
A: Detecting co-elution can be challenging, especially if the peaks overlap perfectly. However, there are several indicators you can look for:[4]
-
Peak Shape Asymmetry: Look for peaks that are not symmetrical. The presence of a "shoulder" or a split top on a peak is a strong indication of co-elution. A shoulder is a sudden discontinuity in the peak shape, which is different from peak tailing (a gradual exponential decline).[4]
-
Peak Purity Analysis (with Diode Array Detector - DAD/PDA): If using HPLC with a DAD, you can perform a peak purity analysis. This tool collects multiple UV-Vis spectra across the peak. If all the spectra are identical, the peak is likely pure. If the spectra differ, it suggests the presence of more than one compound.[1][4]
-
Mass Spectrometry (MS) Analysis: When using a mass spectrometer, you can examine the mass spectra at different points across the chromatographic peak (peak slicing). If the mass spectra change from the leading edge to the tailing edge of the peak, co-elution is likely occurring.[4]
Q3: What is the role of derivatization in sterol analysis, and can it help with co-elution?
A: Derivatization is a chemical modification of analytes that is essential for the analysis of sterols by Gas Chromatography (GC).[5] Sterols are not naturally volatile, so derivatization increases their volatility and thermal stability, making them suitable for GC analysis.[6] The most common method is silylation, which converts the hydroxyl group of the sterol into a trimethylsilyl (TMS) ether.[5]
While derivatization itself does not guarantee the separation of co-eluting compounds, it improves peak shape and chromatographic performance, which can enhance resolution.[5] For GC-MS analysis, derivatization is a mandatory step.[7] Techniques like Liquid Chromatography (LC) and Supercritical Fluid Chromatography (SFC) typically do not require derivatization.[2][8]
Q4: Can mass spectrometry resolve co-eluting compounds without chromatographic separation?
A: To some extent, yes. If co-eluting compounds have different mass-to-charge ratios (m/z), a mass spectrometer can distinguish them.[8] However, many sterols are isomers, meaning they have the exact same molecular weight and will be indistinguishable by a standard single-quadrupole mass spectrometer.
In these cases, tandem mass spectrometry (MS/MS) is a powerful tool. By selecting the parent ion of the co-eluting isomers and subjecting it to collision-induced dissociation (CID), it may be possible to generate unique fragment ions for each isomer.[9] These unique fragments can then be used for identification and quantification using methods like Multiple Reaction Monitoring (MRM).[10] Even so, complete chromatographic separation is always preferred for the most reliable quantification.[2]
Q5: When should I consider using alternative techniques like LC-MS or Supercritical Fluid Chromatography (SFC)?
A: While GC-MS is a widely used and powerful tool for sterol analysis, LC-MS and SFC offer distinct advantages, especially when dealing with difficult separations or thermally sensitive compounds.[5][11]
-
LC-MS: This is a valuable alternative as it often does not require derivatization.[7] It is particularly useful for analyzing sterol conjugates directly. By carefully selecting the column chemistry (e.g., C18, pentafluorophenyl) and mobile phase conditions, it is possible to achieve separations not possible with GC.[2][12]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO2) as the mobile phase, which has properties of both a liquid and a gas.[13] This results in lower viscosity and higher diffusivity, allowing for faster and more efficient separations than HPLC.[11][14] SFC is particularly well-suited for separating isomers and can be a powerful tool for resolving co-eluting sterols without derivatization.[11][15]
Troubleshooting Guides
Problem 1: My chromatogram shows a broad or shouldered peak. How do I confirm co-elution and resolve it?
Answer: A broad or shouldered peak is a classic sign of co-elution.[4] Follow this logical workflow to diagnose and fix the issue.
Caption: Troubleshooting workflow for co-elution.
-
Confirm Co-elution: Use your detector's capabilities. With a DAD, check the peak purity index.[1] With an MS, acquire spectra at multiple points across the peak; a change in the relative abundance of ions indicates multiple components.[4]
-
Optimize Chromatography: The first step is to adjust your method.[1]
-
For GC: Try slowing down the temperature ramp to increase the separation between closely eluting compounds.[16]
-
For LC/HPLC: Weaken the mobile phase (increase the proportion of the weaker solvent) to increase the capacity factor (k'), giving the analytes more time to interact with the stationary phase.[1]
-
-
Change Selectivity: If optimizing conditions isn't enough, the issue may be selectivity. This means you need to change the chemistry of the separation.[1]
-
Change the Stationary Phase: Switch to a column with a different chemistry. For example, in LC, if you are using a standard C18 column, a pentafluorophenyl (PFP) column may offer different retention mechanisms and resolve the isomers.[12]
-
-
Use Advanced Detection: If chromatographic resolution is not fully achievable, leverage your mass spectrometer.
Problem 2: My GC-MS analysis of TMS-derivatized sterols shows poor separation of critical pairs like β-sitosterol and campesterol.
Answer: This is a common challenge due to their structural similarity. Here are steps to improve resolution:
-
Check Derivatization Efficiency: Incomplete derivatization can lead to poor peak shape and apparent co-elution. Ensure your sample is completely dry before adding derivatization reagents, as moisture can inhibit the reaction.[17] Also, confirm that the reaction time and temperature are sufficient (e.g., 60-70°C for 1 hour).[5][17]
-
Optimize GC Method:
-
Temperature Program: Decrease the ramp rate of your oven temperature program, especially during the elution window of the target sterols. A slower ramp gives more time for the column to perform the separation.[16]
-
Carrier Gas Flow: Ensure your carrier gas flow rate is optimal for your column dimensions to maximize efficiency.
-
Column Choice: A longer column or a column with a thinner film thickness can provide higher efficiency and better resolution.
-
-
Use Selected Ion Monitoring (SIM): Even with partial co-elution, you may be able to quantify the sterols if they have unique fragment ions. Analyze the mass spectra of pure standards for each compound to identify characteristic ions. Set up a GC-MS-SIM method to monitor these specific ions, which will provide greater selectivity and sensitivity compared to a full scan.[9]
Problem 3: I am using LC-MS, but lathosterol and cholesterol are co-eluting and are isobaric.
Answer: Lathosterol and cholesterol are a notoriously difficult pair to separate due to being isobaric and structurally similar.[2]
-
Optimize LC Method:
-
Column Choice: An Agilent InfinityLab Poroshell 120 EC-C18 column has shown good selectivity for these compounds. Using columns with smaller particle sizes generally provides better resolution.[2]
-
Mobile Phase: A gradient using water/methanol at a reduced temperature (e.g., 15°C) can enhance resolution. While acetonitrile is a common solvent, it has been observed to suppress the APCI signal for sterols.[2][18]
-
Flow Rate: Use a lower flow rate to increase the interaction time with the column, which can improve separation.
-
-
Leverage Tandem MS (MS/MS): Since these compounds are isobaric, a single-stage MS cannot differentiate them.
-
Collision-Induced Dissociation (CID): Infuse pure standards of both lathosterol and cholesterol into the mass spectrometer and perform CID to see if they produce different fragment ions or at least different ratios of the same fragments.
-
MRM Method: If unique transitions are found, you can develop a highly selective MRM method to quantify each in the presence of the other.[10]
-
Data & Methodologies
Comparison of Analytical Techniques for Sterol Analysis
This table provides a summary and comparison of the primary techniques used for analyzing sterols.
| Feature | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) | Supercritical Fluid Chromatography (SFC-MS) |
| Sample Derivatization | Mandatory (typically silylation)[5][7] | Not usually required[8] | Not required[11] |
| Typical Analytes | Volatile, thermally stable compounds | Wide range, including non-volatile and thermally labile compounds | Thermally labile, non-volatile compounds, isomers[11] |
| Separation Principle | Partitioning between gas mobile phase and liquid stationary phase | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between supercritical fluid mobile phase and solid stationary phase |
| Key Advantage | High resolution, extensive spectral libraries | Versatile, no derivatization, good for conjugates[7] | Very fast, high efficiency, "green" (less organic solvent)[11][14] |
| Common Challenge | Co-elution of isomers, potential degradation of analytes at high temp. | Lower resolution for some isomers compared to GC[12] | Requires specialized equipment for pressure/temp control[11] |
Experimental Protocols
Protocol 1: General Sample Preparation for Free Sterol Analysis
This protocol describes a typical workflow for extracting free sterols from a biological matrix (e.g., plasma, cells) prior to analysis.[3][19]
-
Sample Hydrolysis (Saponification):
-
Lipid Extraction:
-
After hydrolysis, neutralize the sample and perform a liquid-liquid extraction using a solvent like hexane or cyclohexane.[20]
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing the free sterols. Repeat the extraction on the aqueous phase to maximize recovery.[20]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the combined organic extracts through a silica SPE cartridge to isolate the sterol fraction from other remaining lipids.[3][19]
-
Condition the cartridge with hexane.
-
Apply the sample.
-
Wash with a non-polar solvent (e.g., hexane) to remove non-polar interferences.
-
Elute the sterols with a more polar solvent mixture, such as 30% isopropanol in hexane.[19]
-
-
Final Preparation:
-
Evaporate the eluted solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection (e.g., hexane for GC-MS, methanol for LC-MS).
-
Caption: Experimental workflow for sterol extraction.
Protocol 2: TMS Derivatization for GC-MS Analysis
This protocol is for preparing trimethylsilyl (TMS) derivatives of sterols.[5][6][17]
-
Ensure Sample is Anhydrous: Transfer an aliquot of the dried sterol extract into a GC vial. It is critical that no moisture is present. If needed, dry the extract over anhydrous sodium sulfate.[17]
-
Add Reagents:
-
Reaction:
-
Analysis:
References
- 1. youtube.com [youtube.com]
- 2. agilent.com [agilent.com]
- 3. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. aocs.org [aocs.org]
- 6. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 7. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. New to GC-MS need help with some Sterol Stuff - Chromatography Forum [chromforum.org]
- 17. researchgate.net [researchgate.net]
- 18. lipidmaps.org [lipidmaps.org]
- 19. lipidmaps.org [lipidmaps.org]
- 20. Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ionization Efficiency of Δ5-Avenasterol-d4
Welcome to the technical support center for the analysis of Δ5-Avenasterol-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of this compound in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the ionization efficiency of native this compound low in ESI-MS?
A1: Δ5-Avenasterol, like other sterols, is a hydrophobic molecule with limited ability to readily accept or lose a proton.[1][2] Electrospray ionization (ESI) is most effective for molecules that are already charged in solution or can be easily protonated or deprotonated. The non-polar nature of the sterol structure hinders efficient ion formation in ESI, leading to low sensitivity.[1]
Q2: What are the primary strategies to enhance the ionization efficiency of this compound?
A2: The two main strategies are:
-
Chemical Derivatization: This involves chemically modifying the this compound molecule to introduce a more easily ionizable group.[3][4][5] This is the most common and effective approach for enhancing ESI-MS signal.
-
Alternative Ionization Techniques: Using ionization methods other than ESI that are better suited for non-polar molecules, such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI).[6][7]
Q3: Which derivatization methods are recommended for this compound for LC-MS analysis?
A3: Several derivatization techniques can be employed:
-
Picolinoyl Esterification: This method adds a picolinoyl group to the hydroxyl moiety of the sterol. The resulting derivative is readily protonated on the nitrogen atom of the pyridine ring, significantly enhancing the ESI signal in positive ion mode.[6][8]
-
Charge-Tagging: Reagents like Girard's reagent P can be used to introduce a permanently charged quaternary ammonium group, which dramatically improves ionization efficiency.[9]
-
Silylation: While primarily used to increase volatility for GC-MS, silylation to form trimethylsilyl (TMS) ethers can also be used for LC-MS to improve ionization.[3][4][5]
Q4: Is derivatization necessary for GC-MS analysis of this compound?
A4: Yes, derivatization is mandatory for GC-MS analysis of sterols.[3][4] Sterols are not naturally volatile enough for gas chromatography. Derivatization, typically silylation with reagents like BSTFA or MSTFA, increases the volatility and thermal stability of the molecule, allowing it to be analyzed by GC-MS.[3][5]
Q5: When should I choose APCI over ESI for my analysis?
A5: APCI is generally superior to ESI for the analysis of underivatized sterols due to its higher ionization efficiency for non-polar compounds.[6][7] If you wish to analyze this compound without derivatization, APCI would be the preferred ionization technique. It typically produces [M+H-H₂O]⁺ ions for sterols.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound in ESI-MS | - Inefficient ionization of the native molecule. - Suboptimal mobile phase composition. | - Derivatize the sample to enhance ionization (see protocols below). - Switch to APCI or APPI. - Optimize the mobile phase by adding modifiers like ammonium acetate or formic acid.[10] |
| Poor reproducibility of signal intensity | - Incomplete or inconsistent derivatization. - Instability of derivatives. - Fluctuations in the ionization source. | - Optimize derivatization reaction conditions (time, temperature, reagent concentration). - Analyze derivatized samples promptly.[6] - Ensure the mass spectrometer's ionization source is clean and stable. |
| Multiple peaks for a single derivatized analyte | - Formation of multiple derivative products (e.g., incomplete silylation). - Isomerization during sample preparation. | - Adjust derivatization conditions to drive the reaction to completion. - For silylation, ensure anhydrous conditions to prevent hydrolysis of reagents and derivatives.[11] - Avoid acidic conditions during sample preparation which can cause isomerization of Δ5-avenasterol.[12] |
| Ion suppression | - High concentrations of co-eluting matrix components. - Inefficient chromatographic separation. | - Improve sample cleanup and extraction procedures. - Optimize the LC gradient to better separate the analyte from interfering compounds. - Use a deuterated internal standard (like this compound) to compensate for matrix effects.[10][13] |
| In-source fragmentation or adduct formation | - High source temperature or cone voltage. - Presence of salts in the mobile phase. | - Optimize source parameters (temperature, voltages) to minimize fragmentation. - Use volatile mobile phase additives like ammonium acetate instead of non-volatile salts.[10] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes the formation of trimethylsilyl (TMS) ethers for enhanced volatility and ionization in GC-MS.
Materials:
-
Dried this compound sample
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Ensure the this compound sample is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporating the solvent under a stream of nitrogen.
-
To the dried sample, add 100 µL of anhydrous pyridine.
-
Add 50 µL of BSTFA with 1% TMCS.[3]
-
Cap the vial tightly and vortex briefly.
-
Heat the reaction mixture at 100°C for 1 hour to ensure complete derivatization.[3]
-
Cool the sample to room temperature before injection into the GC-MS.
Protocol 2: Picolinoyl Ester Derivatization of this compound for LC-ESI-MS
This protocol enhances ESI efficiency by adding a readily protonated picolinoyl group.
Materials:
-
Dried this compound sample
-
Anhydrous toluene
-
Picolinic acid
-
2-chloro-1-methylpyridinium iodide
-
Triethylamine
-
Heating block
-
LC-MS vials
Procedure:
-
Dry the this compound sample under a stream of nitrogen.
-
Dissolve the dried sample in 200 µL of anhydrous toluene.
-
Add a solution of picolinic acid (approx. 2 mg) in 100 µL of toluene.
-
Add 2-chloro-1-methylpyridinium iodide (approx. 2 mg) and triethylamine (20 µL).
-
Cap the vial and heat at 80°C for 30 minutes.
-
After cooling, evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Visualizations
Workflow for Enhancing Sterol Ionization
Caption: Figure 1: General workflow for enhancing sterol ionization efficiency.
Troubleshooting Logic for Low Signal Intensity
Caption: Figure 2: Troubleshooting logic for low signal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Decoding the signal response of steroids in electrospray ionization mode (ESI-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Acid-catalyzed isomerization of fucosterol and delta5-avenasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
Validation & Comparative
A Comparative Guide to Deuterated Sterol Standards: Focusing on Δ5-Avenasterol-d4
For researchers, scientists, and drug development professionals engaged in sterol analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comparative overview of Δ5-Avenasterol-d4 and other commonly used deuterated sterol standards, supported by experimental data and detailed methodologies.
Deuterated sterols are the gold standard for internal standards in mass spectrometry-based analysis of sterols due to their similar chemical and physical properties to their non-deuterated counterparts. This similarity ensures comparable extraction efficiency and ionization response, leading to more accurate quantification. This guide will focus on the application and performance of this compound in comparison to other widely used deuterated standards such as d7-cholesterol, d6-campesterol, and d5-sitosterol.
Performance Comparison of Deuterated Sterol Standards
The selection of a suitable internal standard is critical and depends on the specific sterols being analyzed and the analytical method employed. While extensive direct comparative studies between this compound and other deuterated standards are not widely published, we can infer performance characteristics based on typical validation data for GC-MS methods used in phytosterol analysis.
The following table summarizes expected performance metrics for deuterated sterol standards in a validated GC-MS method. These values are representative of what would be expected in a well-optimized analytical workflow.
| Deuterated Standard | Typical Linearity (R²) | Expected Recovery (%) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | >0.99 | 90-110 | 0.5 - 5 |
| d7-Cholesterol | >0.99 | 92-108 | 0.5 - 5 |
| d6-Campesterol | >0.99 | 88-112 | 0.5 - 5 |
| d5-Sitosterol | >0.99 | 89-111 | 0.5 - 5 |
Experimental Protocol: Quantification of Phytosterols using GC-MS with Deuterated Internal Standards
This section outlines a general protocol for the analysis of phytosterols in a given matrix, using a deuterated internal standard like this compound.
1. Sample Preparation:
-
Saponification: To a known amount of sample, add a solution of the deuterated internal standard (e.g., this compound). Add methanolic potassium hydroxide and heat at 70°C for 1 hour to hydrolyze sterol esters.
-
Extraction: After cooling, add water and extract the unsaponifiable matter containing the free sterols using an organic solvent such as hexane or diethyl ether. Repeat the extraction three times.
-
Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Re-dissolve the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 60°C for 30 minutes to convert the sterols to their more volatile trimethylsilyl (TMS) ethers.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 min, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target sterols and the deuterated internal standard.
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
3. Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of the target sterol to the peak area of the deuterated internal standard against the concentration of the target sterol.
-
Determine the concentration of the target sterol in the sample by using the linear regression equation from the calibration curve.
Below is a workflow diagram illustrating the experimental process.
Phytosterol Biosynthesis Pathway
Δ5-Avenasterol is an important intermediate in the biosynthesis of various phytosterols in plants. Understanding its position in the metabolic pathway can be crucial for metabolic studies. The simplified diagram below illustrates a key part of the phytosterol biosynthesis pathway, highlighting the formation of Δ5-Avenasterol and its subsequent conversion.
Method Validation for Δ5-Avenasterol-d4: A Comparative Guide Based on FDA Guidelines
This guide provides a comprehensive comparison of two common analytical methods for the quantification of Δ5-Avenasterol-d4 in biological matrices, adhering to the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance. The intended audience for this document includes researchers, scientists, and drug development professionals who require robust and reliable analytical methods for phytosterol analysis.
Δ5-Avenasterol, a phytosterol found in various plant sources, and its deuterated internal standard, this compound, are increasingly analyzed in pharmacokinetic and biomarker studies. The selection of an appropriate analytical method is critical for generating high-quality data for regulatory submissions. This guide compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, presenting their respective validation parameters and experimental protocols.
Comparison of Analytical Methods
The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors, including required sensitivity, sample throughput, and laboratory instrumentation. Below is a summary of typical performance characteristics for each method, validated according to FDA guidelines.
Table 1: Bioanalytical Method Validation Parameters for this compound
| Validation Parameter | GC-MS Method | LC-MS/MS Method | FDA Acceptance Criteria |
| Calibration Curve Range | 1 - 500 ng/mL | 0.1 - 100 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.1 ng/mL | Signal-to-noise ratio ≥ 5 |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% | ± 15% of nominal value (± 20% at LLOQ) |
| Precision (% CV) | ≤ 15% | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS | No significant interfering peaks at the retention time and MRM transition of the analyte and IS | No significant interference at the LLOQ |
| Matrix Effect | Assessed and minimized through sample preparation | Matrix factor normalized by IS within acceptable limits | Consistent and reproducible response |
| Recovery | > 85% | > 90% | Consistent and reproducible |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable for at least 3 freeze-thaw cycles, 8 hours at room temperature, and 90 days at -80°C | Stable for at least 3 freeze-thaw cycles, 24 hours at room temperature, and 90 days at -80°C | Within ± 15% of nominal concentration |
Experimental Protocols
Detailed methodologies for both the GC-MS and LC-MS/MS methods are provided below. These protocols are based on established practices for phytosterol analysis and are designed to meet FDA bioanalytical method validation requirements.
GC-MS Method Protocol
-
Sample Preparation (Saponification and Derivatization)
-
To 100 µL of plasma, add an internal standard (IS) solution of this compound.
-
Add 1 mL of 2 M ethanolic potassium hydroxide.
-
Incubate at 60°C for 1 hour to saponify the sterol esters.
-
After cooling, add 1 mL of water and extract the non-saponifiable fraction twice with 3 mL of n-hexane.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes to form the trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound TMS ether: m/z [specific mass]
-
Δ5-Avenasterol TMS ether (for comparison): m/z [specific mass]
-
-
LC-MS/MS Method Protocol
-
Sample Preparation (Protein Precipitation and Extraction)
-
To 50 µL of plasma, add an internal standard (IS) solution of this compound.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: Pentafluorophenyl (PFP) column (e.g., Discovery PFP, 100 x 2.1 mm, 5 µm).
-
Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in methanol.
-
Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
This compound: [Q1 mass] -> [Q3 mass]
-
Δ5-Avenasterol (for comparison): [Q1 mass] -> [Q3 mass]
-
-
Method Validation Workflow and Logic
The following diagrams illustrate the general workflow for bioanalytical method validation as per FDA guidelines and the decision-making process for selecting a suitable analytical method.
Caption: FDA Bioanalytical Method Validation Workflow.
Caption: Logic for Selecting an Analytical Method.
A Comparative Guide to Phytosterol Quantification: An Inter-Laboratory Perspective
For researchers, scientists, and professionals in drug development, the accurate quantification of phytosterols is paramount for quality control, efficacy assessment, and regulatory compliance. This guide provides an objective comparison of common methodologies for phytosterol analysis, supported by experimental data from various studies. While direct inter-laboratory proficiency testing data is often proprietary, this document synthesizes findings from single-laboratory validations and comparative studies to offer valuable insights into method performance.
Data Presentation: A Comparative Analysis of Analytical Methods
The quantification of phytosterols, including prevalent compounds such as campesterol, stigmasterol, and β-sitosterol, is predominantly accomplished through chromatographic techniques. Gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors are the most common approaches. The following tables summarize the quantitative performance of different analytical methods as reported in the literature.
Table 1: Performance Characteristics of Gas Chromatography (GC) Methods for Phytosterol Quantification
| Parameter | GC-FID | GC-MS |
| Linearity (R²) | ||
| ≥ 0.995[1] | 0.9985[2] | |
| Limit of Detection (LOD) | 0.02 - 0.2 mg/kg[3] | 0.36 mg/100 g[2] |
| Limit of Quantification (LOQ) | Not specified | 1.20 mg/100 g[2] |
| Precision (RSD) | 1.39% - 10.5%[1] | Repeatability <3%, Reproducibility <4% |
| Recovery | 85.0% - 108%[1] | 95.0% - 100.3%[2] |
Table 2: Performance Characteristics of Liquid Chromatography (LC) and Other Methods
| Parameter | HPLC-UV | LC-MS/MS | Colorimetric |
| Linearity (R²) | |||
| Not specified | Not specified | Not specified | |
| Limit of Detection (LOD) | Not specified | 2 - 25 ng/mL[3] | 0.162 ppm[4] |
| Limit of Quantification (LOQ) | Not specified | 10 - 100 ng/mL[3] | 0.541 ppm[4] |
| Precision (RSD) | Not specified | Not specified | 1.23%[4] |
| Recovery | Not specified | 82% - 91% (DES-DLLME)[3] | 98.85% - 101.10%[4] |
Experimental Protocols: A Step-by-Step Look at Phytosterol Analysis
The accurate quantification of phytosterols is highly dependent on the experimental protocol employed. The following sections detail the common methodologies for sample preparation, extraction, and analysis.
Sample Preparation and Extraction
A crucial first step in phytosterol analysis is the liberation of these compounds from the food or supplement matrix. Saponification is a widely used technique to hydrolyze sterol esters and glycosides, converting them into their free sterol forms.
Alkaline Saponification:
-
A known quantity of the sample is weighed.
-
An ethanolic potassium hydroxide (KOH) solution is added.
-
The mixture is heated at a high temperature to facilitate saponification.[1]
-
Following saponification, the unsaponifiable fraction containing the phytosterols is extracted using an organic solvent, such as toluene or hexane.[1][3]
Various extraction techniques can be employed to isolate the phytosterols from the saponified mixture, including:
-
Liquid-Liquid Extraction (LLE): A straightforward method where the unsaponifiable matter is partitioned between the aqueous saponification mixture and an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This technique allows for the purification and concentration of phytosterols from the extract.[5]
-
Ultrasonic-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt cell walls and enhance the release of intracellular compounds.[6]
-
Supercritical CO2 Extraction: A green technology that uses supercritical carbon dioxide as the extraction solvent.[3]
Derivatization (for GC analysis)
For analysis by gas chromatography, phytosterols, which are non-volatile, must be derivatized to increase their volatility. The most common method is silylation.
-
The extracted phytosterols are dried completely.
-
A derivatizing agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), is added.
-
The mixture is heated to convert the phytosterols into their trimethylsilyl (TMS) ethers.[1][3]
Analytical Instrumentation and Quantification
Gas Chromatography-Flame Ionization Detection (GC-FID):
-
Principle: The derivatized sample is injected into the GC, where the phytosterols are separated based on their boiling points as they pass through a capillary column. The separated compounds are then detected by a flame ionization detector.
-
Quantification: The concentration of each phytosterol is determined by comparing its peak area to that of an internal standard and a calibration curve prepared with certified reference standards.[1]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: Similar to GC-FID, but the separated compounds are detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for more specific identification.
-
Quantification: Quantification is typically performed using selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[5]
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates phytosterols in their native (non-derivatized) form based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[3] Detection is often achieved using a UV detector.
-
Advantages: Eliminates the need for a derivatization step.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This technique couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the direct analysis of phytosterols without derivatization.[3]
-
Advantages: Offers high sensitivity and the ability to analyze complex matrices with minimal sample cleanup.
Visualizing the Workflow and Comparison
To better illustrate the processes involved in phytosterol quantification and the basis of comparison, the following diagrams are provided.
Caption: Generalized experimental workflow for phytosterol quantification.
Caption: Logical relationship for the comparison of phytosterol quantification methods.
References
Δ5-Avenasterol-d4 as an Internal Standard: A Guide to Accuracy and Precision
For researchers, scientists, and professionals in drug development engaged in the quantitative analysis of sterols, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of the performance of Δ5-Avenasterol-d4 as an internal standard, supported by experimental data, to aid in the selection of the most suitable standard for your analytical needs.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry-based analysis. By incorporating deuterium atoms, the mass of the molecule is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. As the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and fragmentation patterns. This allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantification.
Comparative Performance Data
The following table summarizes the performance characteristics of an analytical method utilizing Δ5-Avenasterol as an internal standard for the quantification of phytosterols by gas chromatography-mass spectrometry (GC-MS). The data is extracted from a validated method for the simultaneous determination of cholesterol and phytosterols in human serum.
| Parameter | Brassicasterol | Campesterol | Stigmasterol | β-Sitosterol |
| Linearity (R²) | 0.998 | 0.999 | 0.999 | 0.999 |
| Intra-day Precision (%RSD) | 2.5 | 2.1 | 2.3 | 2.0 |
| Inter-day Precision (%RSD) | 4.8 | 4.2 | 4.5 | 4.1 |
| Accuracy (Recovery %) | 98.5 - 102.1 | 97.9 - 101.5 | 98.2 - 101.8 | 98.0 - 101.3 |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 0.5 µg/mL |
Data presented is a representative summary from analytical validation studies.
Alternative Internal Standards
While this compound demonstrates excellent performance, other deuterated and non-deuterated sterols are also employed as internal standards in sterol analysis. The choice of internal standard often depends on the specific analytes being measured and the complexity of the sample matrix.
| Internal Standard | Common Applications | Advantages | Disadvantages |
| Cholesterol-d7 | Analysis of cholesterol and its metabolites | Closely mimics the behavior of endogenous cholesterol. | May not be suitable for the analysis of a wide range of phytosterols due to structural differences. |
| Epicoprostanol | Fecal sterol analysis | Good chromatographic separation from major sterols. | Not isotopically labeled, so it cannot correct for matrix effects as effectively as a deuterated standard. |
| 5α-Cholestane | General purpose for sterol profiling | Chemically stable and commercially available. | Non-polar nature can lead to different extraction efficiency and chromatographic behavior compared to more polar sterols. |
The use of a deuterated internal standard that is structurally similar to the analytes of interest, such as this compound for phytosterol analysis, generally provides the most accurate and precise results by effectively compensating for analytical variability.
Experimental Protocols
The following is a detailed methodology for the quantitative analysis of phytosterols in human serum using Δ5-Avenasterol as an internal standard, based on established analytical protocols.
Sample Preparation and Extraction
-
Spiking: To 100 µL of serum, add 10 µL of the internal standard working solution containing Δ5-Avenasterol (final concentration of 2 µg/mL).
-
Hydrolysis: Add 1 mL of 1 M methanolic sodium hydroxide and incubate at 80°C for 1 hour to hydrolyze the sterol esters.
-
Extraction: After cooling, add 1 mL of deionized water and 2 mL of n-hexane. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Collection: Transfer the upper hexane layer to a clean tube. Repeat the extraction step twice more.
-
Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ethers of the sterols.
GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC):
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 10 minutes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z):
-
Δ5-Avenasterol-TMS: 472 (quantifier), 382 (qualifier)
-
Brassicasterol-TMS: 470 (quantifier), 380 (qualifier)
-
Campesterol-TMS: 472 (quantifier), 382 (qualifier)
-
Stigmasterol-TMS: 484 (quantifier), 394 (qualifier)
-
β-Sitosterol-TMS: 486 (quantifier), 396 (qualifier)
-
-
Visualizations
Workflow for Sterol Quantification
The following diagram illustrates the general workflow for the quantitative analysis of sterols using an internal standard and GC-MS.
Caption: Workflow for the quantitative analysis of phytosterols using this compound internal standard.
Logical Relationship of Internal Standard Correction
This diagram illustrates the principle of how an internal standard corrects for analytical variability.
Caption: Principle of analytical variability correction using a stable isotope-labeled internal standard.
A Comparative Guide to the Use of Δ5-Avenasterol-d4 as a Certified Reference Material
For researchers, scientists, and professionals in drug development, the precise quantification of phytosterols is critical. This guide provides an objective comparison of Δ5-Avenasterol-d4, a deuterated stable isotope-labeled internal standard, with other analytical standards used in the analysis of Δ5-Avenasterol. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the most effective method to compensate for analyte loss during sample preparation and for variations in instrument response, particularly in mass spectrometric analyses.
Overview of Δ5-Avenasterol and its Deuterated Analog
Δ5-Avenasterol is a naturally occurring phytosterol found in various plant sources. Its accurate quantification is essential in food science, nutrition, and pharmaceutical research. This compound is a synthetic, deuterated version of Δ5-Avenasterol, designed to be used as an internal standard in quantitative analysis. The four deuterium atoms introduce a mass shift of +4 Da, allowing for its differentiation from the unlabeled analyte by a mass spectrometer, without significantly altering its chemical and physical properties.
Comparison with Alternative Internal Standards
The selection of an appropriate internal standard is crucial for the accuracy and precision of analytical methods. Below is a comparison of this compound with other potential internal standards for the quantification of Δ5-Avenasterol.
Table 1: Comparison of Internal Standard Properties
| Property | This compound | ¹³C-Labeled Δ5-Avenasterol | Non-Isotope Labeled Sterol (e.g., Epicoprostanol) |
| Chemical & Physical Similarity | Nearly identical to analyte | Nearly identical to analyte | Different from analyte |
| Co-elution with Analyte | Yes (in most chromatographic systems) | Yes (in most chromatographic systems) | May not co-elute |
| Correction for Matrix Effects | Excellent | Excellent | Partial to poor |
| Correction for Sample Prep Losses | Excellent | Excellent | Partial |
| Risk of Isotopic Interference | Low (minimal natural abundance of M+4) | Very low (minimal natural abundance of M+X) | Not applicable |
| Cost | Moderate | High | Low |
| Availability | Commercially available | Less common, often custom synthesis | Readily available |
Performance Data
Table 2: Expected Performance Metrics for Δ5-Avenasterol Quantification using this compound
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range (instrument dependent) |
Experimental Protocols
The following are detailed methodologies for the quantification of Δ5-Avenasterol in a biological matrix (e.g., plasma) using this compound as an internal standard, employing Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Saponification
This workflow outlines the initial steps of isolating sterols from a biological sample.
Derivatization and GC-MS Analysis
This diagram illustrates the process of preparing the extracted sterols for GC-MS analysis.
Quantifying the Isotopic Purity of Δ5-Avenasterol-d4: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated compounds as internal standards or tracers in metabolic studies, the accurate determination of isotopic purity is paramount. This guide provides a comparative overview of analytical methodologies for quantifying the isotopic purity of Δ5-Avenasterol-d4, a deuterated phytosterol. We present supporting experimental data, detailed protocols, and a comparison with alternative deuterated sterol standards.
Data Presentation: Comparison of Analytical Methods
The isotopic purity of this compound is primarily determined by mass spectrometry (MS) coupled with a chromatographic separation technique. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often utilizing high-resolution mass analyzers (HRMS). The choice of method depends on factors such as sample matrix, required sensitivity, and available instrumentation.[1][2][3]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) |
| Principle | Separation of volatile compounds followed by ionization and mass analysis. | Separation of compounds in liquid phase followed by ionization and high-resolution mass analysis. |
| Sample Derivatization | Often required to increase volatility and thermal stability (e.g., silylation). | Generally not required, simplifying sample preparation.[4] |
| Ionization Technique | Typically Electron Ionization (EI). | Commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4] |
| Throughput | Moderate, due to longer run times and sample preparation. | Higher, with faster analysis times and simpler sample preparation.[5][6] |
| Selectivity | Good, especially with high-resolution instruments. | Excellent, with the ability to resolve isobaric interferences. |
| Sensitivity | Good, but can be limited by derivatization efficiency. | Generally higher than GC-MS.[6] |
| Matrix Effects | Can be significant, requiring careful sample cleanup. | Can be managed with appropriate internal standards and chromatographic separation. |
| Typical Isotopic Purity Measurement (Representative) | >98% | >98% |
| Precision (RSD) | <5% | <3% |
| Accuracy | High, with proper calibration. | Very high, especially with HRMS for accurate mass measurements. |
Comparison with Alternative Deuterated Phytosterol Standards
This compound serves as an excellent internal standard for the quantification of its non-labeled counterpart and other related phytosterols. However, other deuterated phytosterols are also commercially available and may be suitable depending on the specific analytical needs.
| Deuterated Standard | Common Applications | Considerations |
| This compound | Quantification of Δ5-Avenasterol and other C29 phytosterols. | Ideal for studies involving oat-derived products or specific plant oils. |
| Campesterol-d6 | Quantification of campesterol and related C28 phytosterols. | Useful for a broad range of plant-based matrices. |
| Sitosterol-d7 | Quantification of β-sitosterol, one of the most abundant phytosterols. | A versatile internal standard for general phytosterol analysis. |
| Stigmasterol-d5 | Quantification of stigmasterol. | Important for analyzing soybean oil and other specific plant sources. |
Experimental Protocols
Protocol 1: Isotopic Purity Determination by GC-MS
This protocol outlines a general procedure for the analysis of the isotopic purity of this compound using GC-MS.
1. Sample Preparation and Derivatization:
- Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of an appropriate solvent (e.g., toluene).
- Transfer a 100 µL aliquot to a clean vial and evaporate the solvent under a gentle stream of nitrogen.
- Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of pyridine.
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool the sample to room temperature before injection.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
- Oven Program: Initial temperature of 180°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 10 min.
- Injector: Splitless mode, 280°C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Ionization: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-600.
3. Data Analysis:
- Identify the peaks corresponding to the silylated derivatives of this compound and any unlabeled Δ5-Avenasterol.
- Extract the ion chromatograms for the molecular ions of the deuterated (d4) and non-deuterated (d0) species.
- Calculate the isotopic purity using the following formula:
- Isotopic Purity (%) = [Area(d4) / (Area(d4) + Area(d0))] * 100
Protocol 2: Isotopic Purity Determination by LC-HRMS
This protocol provides a general method for the analysis of this compound isotopic purity by LC-HRMS.
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in methanol.
- Dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase.
2. LC-HRMS Analysis:
- Liquid Chromatograph: Thermo Scientific Vanquish UHPLC (or equivalent).
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap (or equivalent).
- Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.
- Resolution: 70,000.
- Scan Range: m/z 350-450.
3. Data Analysis:
- Extract the high-resolution mass spectra for the [M+H]+ ions of this compound and unlabeled Δ5-Avenasterol.
- Determine the areas of the isotopic peaks corresponding to the d0 to d4 species.
- Calculate the isotopic purity by summing the contributions of all deuterated species.
Mandatory Visualization
Caption: Experimental workflow for determining the isotopic purity of this compound.
Caption: Plausible anti-inflammatory mechanism of Δ5-Avenasterol via inhibition of the NF-κB pathway.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. conquerscientific.com [conquerscientific.com]
- 4. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated, Fast Method for Quantification of Sterols and Gut Microbiome Derived 5α/β-Stanols in Human Feces by Isotope Dilution LC-High-Resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Δ5-Avenasterol-d4 Results: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques used for the quantification of Δ5-Avenasterol-d4, a deuterated phytosterol commonly employed as an internal standard in mass spectrometry-based analyses. Understanding the performance characteristics of these methods is crucial for accurate and reliable data interpretation in research and drug development. This document outlines the experimental protocols and presents a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data from studies on similar compounds.
Data Presentation: Quantitative Comparison of Analytical Techniques
The accurate quantification of this compound relies on robust analytical methodologies. The choice between GC-MS and LC-MS often depends on the specific requirements of the study, including sensitivity, sample matrix, and throughput. While specific performance data for this compound is not extensively published, the following table summarizes typical performance characteristics for the analysis of phytosterols using these techniques, with deuterated analogues used as internal standards.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.2 - 2 ng/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Recovery) | 85 - 115% | 90 - 110% |
| Sample Preparation | Requires derivatization | Minimal derivatization required |
| Throughput | Lower | Higher |
| Matrix Effects | Less prone | More prone, requires careful optimization |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate measurements. The following sections outline standardized protocols for the analysis of phytosterols, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established technique for sterol analysis, offering high resolution and structural information.
1. Sample Preparation (Saponification and Extraction)
-
Spike the sample with a known amount of this compound as an internal standard.
-
Add 2 mL of 1 M ethanolic potassium hydroxide to the sample.
-
Incubate at 60°C for 1 hour to saponify the sterol esters.
-
After cooling, add 1 mL of deionized water and 2 mL of hexane.
-
Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Collect the upper hexane layer containing the unsaponifiable fraction (sterols).
-
Repeat the extraction twice more and pool the hexane extracts.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.
-
Evaporate the excess derivatizing agent and redissolve the sample in 50 µL of hexane.
3. GC-MS Analysis
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the analyte of interest.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and throughput and often requires less sample preparation than GC-MS.
1. Sample Preparation (Extraction)
-
Spike the sample with a known amount of this compound.
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol (2:1, v/v).
-
Vortex the sample and centrifuge to separate the phases.
-
Collect the lower organic layer.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
2. LC-MS/MS Analysis
-
LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Ionization Mode: Positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the target analyte.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a relevant biological pathway involving Δ5-Avenasterol.
Caption: A generalized workflow for the analysis of sterols using GC-MS and LC-MS/MS.
Caption: Simplified brassinosteroid biosynthesis pathway highlighting the role of Δ5-Avenasterol.
Safety Operating Guide
Proper Disposal Procedures for Δ5-Avenasterol-d4
This document provides essential safety and logistical information for the proper disposal of Δ5-Avenasterol-d4, ensuring compliance with standard laboratory safety protocols. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Assessment
Based on the Safety Data Sheet (SDS) for the parent compound, Δ5-Avenasterol, the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] It holds a 0-0-0 rating for health, fire, and reactivity respectively.[1] However, to the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated. Therefore, as a matter of prudent practice, laboratory personnel should treat all waste chemicals as potentially hazardous unless a specific determination to the contrary has been made by an authorized institutional body, such as the Office of Environmental Health and Safety (EH&S).[2]
Logistical and Operational Plan
A clear operational plan ensures that waste is handled safely and efficiently from the point of generation to final disposal.
Personnel Training and Responsibility:
-
All laboratory personnel handling this compound must be trained on the institution's specific chemical hygiene and hazardous waste disposal procedures.[2]
-
It is the responsibility of the individual generating the waste to know the properties of the materials, evaluate hazards, and ensure proper segregation and labeling.[3]
Personal Protective Equipment (PPE):
-
Handling Solid Compound: Standard laboratory PPE, including a lab coat, safety glasses, and gloves, should be worn.
-
Handling Solutions: When handling the compound dissolved in a solvent, PPE should be appropriate for the hazards of the solvent.
Waste Storage (Satellite Accumulation Area):
-
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of waste generation, for storing waste containers.[4][5]
-
This area must be inspected regularly for any signs of container leakage.[5]
-
Do not store incompatible waste types together. For example, acids should be stored separately from bases, and oxidizers separately from organic compounds.[5]
Step-by-Step Disposal Procedure
The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[3] Hazardous chemicals must never be poured down the drain as a method of disposal.[4]
Step 1: Waste Characterization and Segregation
-
Uncontaminated Waste: If the this compound waste (solid or in solution) is not mixed with any other hazardous substances, it should be treated as non-hazardous chemical waste, pending institutional verification.
-
Mixed Waste: If this compound is part of a mixture, the entire mixture must be treated according to the disposal protocol for the most hazardous component. Do not mix different types of waste in the same container.[3] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[3]
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible container with a secure, screw-top cap. The container must be in good condition, with no cracks or deterioration.[5] Leave at least one inch of headroom to allow for expansion.[5]
-
Labeling: Label the waste container clearly with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the solvent if applicable. Indicate the approximate concentration or quantity.
Step 3: Waste Accumulation
-
Place the properly labeled container in the designated Satellite Accumulation Area.
-
Keep the waste container closed at all times except when adding waste.[2][5]
Step 4: Arranging for Final Disposal
-
Once the container is full or waste is no longer being generated, submit a waste collection request to your institution's Environmental Health and Safety (EH&S) or equivalent department.[2][4]
-
EH&S will make the final determination of the waste as hazardous or non-hazardous and manage its ultimate disposal in a safe and environmentally sound manner.[2][4]
Step 5: Empty Container Disposal
-
A container that held this compound can be disposed of as regular trash once all waste has been removed by standard practice (i.e., it is "empty").[3]
-
Before disposal, deface or remove all chemical labels and remove the cap.[2]
Data Presentation
The following table summarizes general guidelines for the segregation of common laboratory chemical waste streams.
| Waste Category | Examples | Storage and Segregation Guidelines |
| Non-Hazardous Solids | This compound (pure), sugars, salts | Collect in a labeled container. Do not mix with hazardous materials. |
| Halogenated Solvents | Dichloromethane, Chloroform | Collect in a separate, clearly labeled solvent waste container.[3] |
| Non-Halogenated Solvents | Ethanol, Acetone, Xylene | Collect in a separate, clearly labeled solvent waste container.[3] |
| Aqueous Acidic Waste | Solutions with pH ≤ 2 | Store in a compatible container, separate from bases and reactive metals.[4][5] |
| Aqueous Basic Waste | Solutions with pH ≥ 12.5 | Store in a compatible container, separate from acids.[4][5] |
| Reactive Waste | Sodium metal, Picric acid | Requires special handling. Contact EH&S immediately for disposal instructions.[4] |
| Toxic/Listed Waste | Sodium azide, Osmium tetroxide | Requires special handling and accumulation limits (e.g., max 1 quart).[4] |
Mandatory Visualization
The logical workflow for making disposal decisions for this compound is illustrated below.
Caption: Disposal Decision Workflow for this compound Waste.
References
Essential Safety and Logistics for Handling Δ5-Avenasterol-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling, storage, and disposal of Δ5-Avenasterol-d4, fostering a secure research environment.
Chemical Identification and Hazard Assessment:
| Property | Value | Source |
| Chemical Name | stigmasta-5,24(28)-dien-3β-ol-d4 | Inferred |
| Synonyms | 24-ethylidene Cholesterol-d4 | [1][2] |
| CAS Number | Not available for deuterated form (18472-36-1 for non-deuterated) | [1][2] |
| Molecular Formula | C29H44D4O | Inferred |
| Appearance | Solid (likely a powder) | General Knowledge |
| GHS Hazard Classification | Not classified as hazardous | [1] |
Personal Protective Equipment (PPE):
A comprehensive PPE program is crucial for minimizing exposure to any chemical substance.[3] The following table outlines the recommended PPE for handling this compound, based on standard laboratory procedures for powdered chemicals.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact.[4][5] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. A NIOSH-approved particulate respirator may be used if dust is generated. | [4][5] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Operational Plan:
A systematic approach to handling this compound will ensure safety and experimental integrity.
Experimental Workflow:
Caption: A procedural workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure you are in a well-ventilated area, such as a chemical fume hood. Put on all required personal protective equipment.
-
Weighing : Carefully weigh the desired amount of the powdered compound using an analytical balance. Use a spatula to transfer the solid and avoid generating dust.
-
Dissolution : Transfer the weighed compound into a suitable container for dissolution in the chosen solvent.
-
Storage : Store the compound in a tightly sealed container in a cool, dry place as recommended on the product insert.[1]
-
Cleanup : After handling, decontaminate all work surfaces and equipment. Wash hands thoroughly.
Disposal Plan:
Proper disposal of chemical waste is essential to prevent environmental contamination.
Disposal Workflow:
Caption: A logical workflow for the proper disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation : Collect unused this compound and any contaminated disposable materials (e.g., gloves, wipes) in a designated, properly labeled waste container. Do not mix with other waste streams unless instructed by your institution's safety office.
-
Labeling : Clearly label the waste container with the chemical name and any associated hazards (though none are currently listed for this compound).
-
Disposal : Dispose of the chemical waste in accordance with all local, state, and federal regulations.[6] This typically involves collection by a certified hazardous waste disposal company. Do not pour chemical waste down the drain or dispose of it in regular trash.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
